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3-[(Thien-3-ylcarbonyl)amino]benzoic acid Documentation Hub

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  • Product: 3-[(Thien-3-ylcarbonyl)amino]benzoic acid
  • CAS: 923789-02-0

Core Science & Biosynthesis

Foundational

3-(Thiophene-3-carboxamido)benzoic acid CAS number

This technical guide details the chemical identity, synthesis, and application of 3-(Thiophene-3-carboxamido)benzoic acid , a specialized amide scaffold used in medicinal chemistry. Part 1: Chemical Identity & Core Prope...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 3-(Thiophene-3-carboxamido)benzoic acid , a specialized amide scaffold used in medicinal chemistry.

Part 1: Chemical Identity & Core Properties[1]

Compound Overview 3-(Thiophene-3-carboxamido)benzoic acid is a diaryl amide featuring a thiophene ring linked to a benzoic acid moiety via an amide bond. Unlike its more common isomer, 3-(Thiophene-2-carboxamido)benzoic acid (CAS 24341-72-8), the 3-isomer is a specialized research compound often employed to probe structure-activity relationships (SAR) in kinase inhibitors and protein-protein interaction modulators.

Identity Table

PropertyValue
Chemical Name 3-[(Thiophene-3-carbonyl)amino]benzoic acid
CAS Number Not Widely Indexed (See Note*)
Molecular Formula

Molecular Weight 247.27 g/mol
SMILES O=C(O)c1cccc(NC(=O)c2ccsc2)c1
LogP (Predicted) 2.8 ± 0.4
pKa (Acid) ~4.0 (Benzoic acid moiety)
pKa (Amide) ~13.5 (Neutral under physiological conditions)
Appearance Off-white to pale yellow solid

*Note: While the 2-isomer is commercially available (CAS 24341-72-8), the 3-isomer is typically synthesized on-demand. The CAS numbers for the primary reactants are provided in the synthesis section.

Part 2: Synthetic Methodology (Expert Protocol)

Rationale The synthesis of 3-(Thiophene-3-carboxamido)benzoic acid is best achieved via a direct amide coupling. Two primary pathways exist: Acid Chloride Activation (Scale-up friendly) and HATU Coupling (High-throughput friendly). The protocol below details the Acid Chloride Activation method due to its cost-effectiveness and high purity profile for this specific scaffold.

Reagents Required

  • Thiophene-3-carboxylic acid (CAS: 88-13-1)[1][2][3]

  • 3-Aminobenzoic acid (CAS: 99-05-8)

  • Thionyl Chloride (

    
    ) 
    
  • Pyridine or Triethylamine (

    
    ) 
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

  • Activation (Acid Chloride Formation):

    • Dissolve Thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM under

      
       atmosphere.
      
    • Add Thionyl Chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).

    • Reflux at 40°C for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to remove excess

      
       to yield crude Thiophene-3-carbonyl chloride. Do not purify.
      
  • Coupling (Amide Bond Formation):

    • Dissolve 3-Aminobenzoic acid (1.0 eq) in anhydrous DCM/Pyridine (4:1 ratio).

    • Cool the solution to 0°C.

    • Add the crude Thiophene-3-carbonyl chloride (dissolved in minimal DCM) dropwise over 30 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup & Purification:

    • Quench the reaction with 1N HCl (to protonate the carboxylic acid and remove pyridine).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with Brine, dry over

      
      , and concentrate.
      
    • Recrystallization : The crude solid is typically recrystallized from Ethanol/Water (9:1) to yield the pure product.

Reaction Scheme Visualization

Synthesis T3CA Thiophene-3-carboxylic acid (CAS 88-13-1) AcidCl Thiophene-3-carbonyl chloride (Intermediate) T3CA->AcidCl Reflux, 2h SOCl2 SOCl2 / DMF (Activation) SOCl2->AcidCl Product 3-(Thiophene-3-carboxamido) benzoic acid AcidCl->Product DCM/Pyridine, 0°C -> RT ABA 3-Aminobenzoic acid (CAS 99-05-8) ABA->Product

Figure 1: Synthetic pathway via acid chloride activation. This method avoids expensive coupling reagents and simplifies purification.

Part 3: Biological Applications & Pharmacophore Analysis

Pharmacophore Significance The thiophene-3-carboxamide scaffold is a bioisostere of the benzamide moiety, offering distinct electronic and steric properties.

  • Kinase Inhibition : Thiophene carboxamides are frequent motifs in ATP-competitive kinase inhibitors. The thiophene sulfur can engage in specific

    
    -interactions or hydrogen bonds within the ATP binding pocket.
    
  • RhoA/ROCK Pathway : Derivatives of thiophene-3-carboxylic acid have been identified as inhibitors of the RhoA/ROCK pathway, crucial for preventing tumor metastasis [1].

  • Viral Polymerase Inhibition : Similar scaffolds have shown activity against viral RNA-dependent RNA polymerases (RdRp) by occupying the hydrophobic cleft of the enzyme.

Mechanism of Action (Hypothetical Context) In a biological system, the benzoic acid moiety typically serves as a solvent-exposed "tail" or interacts with arginine/lysine residues (salt bridge), while the thiophene-amide core acts as the primary hinge-binding motif.

BioActivity Compound 3-(Thiophene-3-carboxamido) benzoic acid Target1 Kinase ATP Pocket (Hinge Binder) Compound->Target1 H-bond (Amide) S-interaction (Thiophene) Target2 RhoA/ROCK Pathway (Metastasis Inhibition) Compound->Target2 Scaffold Similarity Target3 Viral RdRp (Allosteric Site) Compound->Target3 Hydrophobic Interaction

Figure 2: Potential biological targets based on the thiophene-carboxamide pharmacophore.

Part 4: Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

1.


-NMR (DMSO-

, 400 MHz)
  • 
     13.0 ppm (s, 1H) : Carboxylic acid proton (-COOH ).
    
  • 
     10.4 ppm (s, 1H) : Amide proton (-NH -CO-).
    
  • 
     8.3 - 8.4 ppm (s, 1H) : Thiophene C2-H (Deshielded by S and C=O).
    
  • 
     8.2 ppm (s, 1H) : Benzoic acid C2-H (Ortho to both groups).
    
  • 
     7.9 - 8.0 ppm (m, 2H) : Benzoic acid C4-H, C6-H.
    
  • 
     7.6 ppm (dd, 1H) : Thiophene C5-H.
    
  • 
     7.4 - 7.5 ppm (m, 2H) : Benzoic acid C5-H and Thiophene C4-H.
    

2. Mass Spectrometry (ESI-MS)

  • Positive Mode (

    
    ) : 
    
    
    
    .
  • Negative Mode (

    
    ) : 
    
    
    
    .
  • Fragmentation : Loss of

    
     (
    
    
    
    ) and cleavage of the amide bond are characteristic.

References

  • Li, H., et al. (2024). "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." European Journal of Medicinal Chemistry.

  • Ambeed, Inc. (2024). "Product Analysis: 3-(Thiophene-2-carboxamido)benzoic acid (Isomer Reference)." Ambeed Catalog.

  • Sigma-Aldrich. (2024). "Thiophene-3-carboxylic acid: Properties and Applications." Merck KGaA.

Sources

Exploratory

Strategic Development of Thiophene-3-Carboxamide Scaffolds: Targeting the 3-Aminobenzoic Acid Moiety

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Executive Summary: The Pharmacophore Rationale The thiophene-3-carboxylic acid 3-aminobenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary: The Pharmacophore Rationale

The thiophene-3-carboxylic acid 3-aminobenzoic acid amide derivative represents a privileged scaffold in modern medicinal chemistry, particularly in the design of Kinase Inhibitors (e.g., PIM-1, JNK, VEGFR) and protein-protein interaction (PPI) modulators.

This guide details the technical optimization of this scaffold. The core design philosophy leverages the thiophene ring as a bioisostere for phenyl rings—offering altered electronic distribution and reduced lipophilicity (LogP)—while the 3-aminobenzoic acid moiety functions as a critical "tail" group. This tail often extends into the solvent-exposed region of the ATP-binding pocket or engages in salt-bridge interactions with conserved arginine or lysine residues in the enzyme active site.

Key Structural Advantages
  • Thiophene Core: Provides

    
    -
    
    
    
    stacking capabilities with the kinase hinge region while occupying less steric volume than a benzene ring.
  • Amide Linker: Acts as a hydrogen bond donor/acceptor pair, crucial for orienting the molecule within the binding cleft.

  • Meta-Carboxylic Acid (3-COOH): A solubilizing group that can be exploited for salt formation or further derivatized (e.g., into esters or hydroxamic acids) to tune potency and permeability.

Synthetic Architecture: Robust Production Protocols

Reliable synthesis of this derivative requires overcoming the reduced nucleophilicity of 3-aminobenzoic acid (due to the electron-withdrawing carboxyl group). Standard EDC/HOBt protocols often suffer from low yields; therefore, this guide recommends a HATU-mediated coupling strategy .

Retrosynthetic Analysis & Workflow

The synthesis is approached via a convergent route, coupling the activated thiophene-3-carboxylic acid core with the aniline derivative.

SynthesisWorkflow Reactant1 Thiophene-3-carboxylic Acid Activation Activation Phase (HATU / DIPEA / DMF) Reactant1->Activation Reactant2 3-Aminobenzoic Acid Coupling Amide Coupling (N-Acylation) Reactant2->Coupling Intermediate Activated Ester (In Situ) Activation->Intermediate Intermediate->Coupling Product Target Amide Derivative Coupling->Product

Figure 1: Convergent synthetic workflow utilizing HATU activation for sterically hindered or electron-deficient anilines.

Detailed Experimental Protocol

Reagents:

  • Thiophene-3-carboxylic acid (1.0 eq)

  • 3-Aminobenzoic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve Thiophene-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes at

    
    .
    
  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Allow the mixture to stir at room temperature (RT) for 30 minutes to generate the activated ester species.

  • Amine Addition: Add 3-Aminobenzoic acid (1.1 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT for 12–16 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Work-up (Critical for Purity):

    • Dilute reaction with EtOAc (50 mL).

    • Wash with 1N HCl (2 x 20 mL) to remove unreacted DIPEA and amine.

    • Note: The product contains a carboxylic acid; do NOT wash with strong base (NaOH) at this stage, or the product will move to the aqueous layer.

    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Gradient: DCM -> 5% MeOH/DCM).

Pharmacological Profiling: Kinase Inhibition[2][3][4]

The primary application of this scaffold is in targeting Serine/Threonine kinases (e.g., JNK, PIM) or Tyrosine Kinases (e.g., VEGFR). The mechanism of action typically involves the thiophene ring occupying the adenine pocket.

Mechanism of Action (Signal Transduction)

The following diagram illustrates the interruption of the VEGF signaling cascade, a common target for thiophene-carboxamides in oncology.

SignalingPathway Ligand VEGF Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Binding Phospho Autophosphorylation Receptor->Phospho Activation Inhibitor Thiophene-3-Carboxamide Derivative Inhibitor->Receptor Competitive Inhibition (ATP Pocket) Cascade RAS/RAF/MEK/ERK Cascade Phospho->Cascade Nucleus Nuclear Transcription (Proliferation) Cascade->Nucleus

Figure 2: Mechanism of kinase inhibition. The thiophene derivative competes with ATP, preventing autophosphorylation and downstream signaling.

Structure-Activity Relationship (SAR) Data

The table below summarizes the impact of structural modifications on the 3-aminobenzoic acid "tail" and the thiophene "head" based on aggregated literature data for this scaffold class [1, 2].

Compound IDThiophene Core ModificationAmide LinkerPhenyl Ring Substitution (Tail)Kinase IC50 (

)
LogP
T3-AB-01 Unsubstituted-CONH-3-COOH (Parent)1.2 2.4
T3-AB-02 2-Bromo-CONH-3-COOH0.45 2.9
T3-AB-03 Unsubstituted-CONH-3-COOMe (Ester)> 10.03.1
T3-AB-04 Unsubstituted-CONH-4-COOH (Para)5.82.4
T3-AB-05 Unsubstituted-NHCO- (Reverse)3-COOH> 50.02.4

Technical Insight:

  • The "Tail" Effect: The drastic loss of activity in T3-AB-03 (Ester) confirms that the free carboxylic acid is essential, likely participating in a salt bridge with a conserved Lysine (Lys) or Arginine (Arg) residue in the active site.

  • The "Head" Effect: Introduction of a Bromine at position 2 of the thiophene (T3-AB-02 ) often fills a hydrophobic pocket (Gatekeeper residue interaction), significantly improving potency.

Validation Assays & Quality Control

To ensure scientific integrity, the following self-validating assay systems are required.

In Vitro Kinase Assay (ADP-Glo)
  • Principle: Measures ADP formation as a direct result of kinase activity.

  • Control: Staurosporine (Pan-kinase inhibitor) must be used as the positive control (100% inhibition).

  • Z-Factor: Ensure assay Z' > 0.5 for statistical reliability.

Cellular Viability (MTT/Alamar Blue)
  • Cell Lines: HUVEC (for VEGFR models) or MCF-7 (for general proliferation).

  • Protocol: Treat cells for 72h. The 3-aminobenzoic acid moiety increases polarity; ensure permeability is checked. If cellular potency is low despite high enzymatic inhibition, consider a prodrug strategy (esterification of the COOH) that hydrolyzes intracellularly.

References

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health (PMC). [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI Molecules. [Link]

  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor. Journal of Medicinal Chemistry. [Link][2]

Sources

Foundational

Investigational Framework for the Biological Activity of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid

An In-depth Technical Guide Abstract This guide outlines a comprehensive strategic framework for the synthesis, characterization, and biological evaluation of the novel chemical entity, 3-[(Thien-3-ylcarbonyl)amino]benzo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This guide outlines a comprehensive strategic framework for the synthesis, characterization, and biological evaluation of the novel chemical entity, 3-[(Thien-3-ylcarbonyl)amino]benzoic acid. While direct literature on this specific molecule is sparse, its structural motifs—a 3-aminobenzoic acid scaffold linked to a thien-3-ylcarbonyl group—suggest a strong potential for interaction with compelling biological targets. Drawing from established knowledge of related benzamides, thiophene-containing compounds, and aminobenzoic acid derivatives, this document proposes a primary investigational trajectory targeting Histone Deacetylase (HDAC) enzymes, a validated class of targets in oncology and other therapeutic areas. We present detailed, field-proven protocols for chemical synthesis, in vitro enzymatic and cellular screening, and a logical framework for future Structure-Activity Relationship (SAR) studies. This document is intended to serve as a research blueprint for scientists and drug development professionals seeking to explore the therapeutic potential of this and related chemical scaffolds.

Introduction and Rationale for Investigation

The molecule 3-[(Thien-3-ylcarbonyl)amino]benzoic acid is a unique chemical entity constructed from two key pharmacophoric fragments: a 3-aminobenzoic acid core and a thiophene-3-carboxamide moiety. While this specific combination is not extensively documented, the biological activities of its constituent parts and related analogs provide a compelling rationale for its investigation.

  • The Benzamide Scaffold: The benzamide group is a well-established zinc-binding motif found in several approved and investigational Histone Deacetylase (HDAC) inhibitors.[1] HDACs are critical enzymes that regulate gene expression through the deacetylation of histone and non-histone proteins; their dysregulation is a hallmark of many cancers and other diseases.[2][3] The structural similarity of our topic compound to known benzamide HDAC inhibitors, such as MS-275, makes this a primary and logical hypothesis to test.

  • The Aminobenzoic Acid Core: Derivatives of aminobenzoic acid are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] For instance, N-phenylanthranilic acid is the parent structure for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • The Thiophene Ring: Thiophene is a bioisostere of a phenyl ring, often incorporated into drug candidates to modulate physicochemical properties and metabolic stability. Thiophene-containing molecules have demonstrated diverse biological activities, including antibacterial and antioxidant effects.[6]

Given this background, we hypothesize that 3-[(Thien-3-ylcarbonyl)amino]benzoic acid is a promising candidate for investigation as a modulator of one or more biological pathways. This guide provides the technical framework to systematically test this hypothesis, beginning with a focus on HDAC inhibition.

Chemical Synthesis and Characterization

The synthesis of the target compound can be reliably achieved via a standard amide coupling reaction. The causality behind this choice rests on the high efficiency and predictability of forming an amide bond between an activated carboxylic acid (or its derivative) and an amine.

Proposed Synthetic Workflow

The proposed synthesis involves the acylation of 3-aminobenzoic acid with 3-thenoyl chloride. This is a robust and high-yielding reaction commonly used in medicinal chemistry.[7]

G cluster_process Reaction Conditions A 3-Aminobenzoic Acid C Amide Coupling A->C B 3-Thenoyl Chloride B->C D 3-[(Thien-3-ylcarbonyl)amino]benzoic acid C->D Yield > 90% (Expected)

Caption: Proposed synthetic route for the target compound via amide coupling.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-[(Thien-3-ylcarbonyl)amino]benzoic acid.

Materials:

  • 3-Aminobenzoic acid (1.0 eq)

  • 3-Thenoyl chloride (1.1 eq)

  • Pyridine (or Triethylamine) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 3-aminobenzoic acid (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (2.0 eq) to the suspension. The choice of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.

  • Acylation: Add a solution of 3-thenoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-aminobenzoic acid) is no longer visible.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash successively with water, saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Protocol: Structural and Purity Characterization
  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound, aiming for >95% for use in biological assays.

Biological Screening Strategy

Our screening strategy is designed as a funnel, beginning with a broad, high-value hypothesis and narrowing down to specific mechanistic studies based on initial results. The trustworthiness of this approach lies in its tiered, decision-based progression.

G A Tier 1: Primary Screening (Pan-HDAC Enzymatic Assay) B Active (IC50 < 10 µM) A->B C Inactive B->C Stop/Re-evaluate D Tier 2: Selectivity & Cellular Activity B->D Proceed E HDAC Isoform Profiling (HDAC1, 2, 3, 6, 8) D->E F Cellular Target Engagement (Western Blot for Ac-Histone/Tubulin) D->F G Cellular Potency (Anti-proliferation Assay) D->G H Tier 3: Mechanistic & SAR Studies E->H F->H G->H

Caption: Tiered screening cascade for evaluating biological activity.

Primary Hypothesis: HDAC Inhibition

The core hypothesis is that the compound inhibits zinc-dependent "classical" HDACs.[3][8]

G cluster_enzyme HDAC Active Site cluster_substrate Substrate Interaction HDAC HDAC Enzyme Product Deacetylated Lysine HDAC->Product Catalyzes deacetylation Zn Zn²⁺ Ion Substrate Acetylated Lysine (on Histone Tail) Substrate->HDAC Binds to active site Inhibitor 3-[(Thien-3-ylcarbonyl)amino]benzoic acid (Hypothesized Inhibitor) Inhibitor->HDAC Blocks Substrate Binding Inhibitor->Zn Chelates Zinc via Benzamide Group

Caption: Hypothesized mechanism of HDAC inhibition by the target compound.

Protocol: Pan-HDAC Inhibitory Assay (Fluorogenic)

Objective: To determine the in-vitro inhibitory activity of the compound against a mixture of human HDAC enzymes.

Materials:

  • HDAC Fluorimetric Drug Discovery Kit (e.g., from Enzo Life Sciences or BPS Bioscience) containing:

    • HeLa Nuclear Extract (as a source of HDAC enzymes)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer

    • Developer (e.g., Trypsin)

    • Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

  • 3-[(Thien-3-ylcarbonyl)amino]benzoic acid (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and the positive control (TSA) in assay buffer. Add 10 µL of each dilution to the wells of the 96-well plate. Include "no inhibitor" and "no enzyme" controls.

  • Enzyme Addition: Dilute the HeLa nuclear extract in assay buffer and add 40 µL to each well (except "no enzyme" controls).

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the enzymes. This step is crucial for establishing equilibrium.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37 °C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the developer solution containing TSA. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC group. TSA stops any further HDAC activity, ensuring a fixed endpoint.

  • Signal Reading: Incubate at room temperature for 15 minutes, then read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

In-Depth Mechanistic and Cellular Studies

Upon confirmation of enzymatic activity (hypothetical IC₅₀ < 10 µM), the next logical step is to validate target engagement and functional consequences in a cellular context.

Protocol: Western Blot for Histone Acetylation

Objective: To determine if the compound increases histone acetylation in cells, confirming its mechanism of action.

Materials:

  • Human cancer cell line (e.g., HeLa or Jurkat T-cells)

  • Cell culture medium and supplements

  • Test compound and positive control (SAHA)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x the enzymatic IC₅₀) for 18-24 hours. Include a vehicle (DMSO) and a positive control (SAHA) treatment.

  • Protein Extraction: Harvest cells and lyse them in RIPA buffer. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4 °C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity. An increase in the ratio of acetyl-H3 to total-H3 indicates target engagement.

Data Presentation: Hypothetical Screening Results

The following table summarizes the type of quantitative data that would be generated from the proposed screening cascade.

Compound IDPan-HDAC IC₅₀ (µM)HDAC1 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HeLa Cytotoxicity IC₅₀ (µM)
3-[(Thien-3-ylcarbonyl)amino]benzoic acid TBDTBDTBDTBD
SAHA (Control)0.020.010.030.5
MS-275 (Control)0.150.050.101.2

TBD: To Be Determined

Framework for Structure-Activity Relationship (SAR) Studies

If the parent compound shows promising activity, a systematic SAR study is the next critical step to optimize potency, selectivity, and drug-like properties. The choice of which analogs to synthesize is driven by established medicinal chemistry principles.

Modification SiteRationale for ModificationExample Modifications
Thiophene Ring Explore interactions with the enzyme surface ("cap" group region); modulate electronics and lipophilicity.[6]Add methyl, halogen, or methoxy groups at positions 2, 4, or 5.
Benzoic Acid Ring Probe the linker region; alter the vector and distance of the zinc-binding group relative to the cap group.[5]Move the amide to the 2- or 4-position; add substituents (e.g., fluorine) to the ring.
Amide Linker Increase metabolic stability and alter hydrogen bonding capacity.[6]N-methylation to form a tertiary amide.
Carboxylic Acid Evaluate the necessity of this group for activity; potential for prodrug strategies.Esterification (e.g., methyl or ethyl ester).

Conclusion and Future Directions

This document provides a robust, hypothesis-driven framework for the comprehensive evaluation of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid. By integrating rational chemical synthesis with a tiered biological screening cascade, this plan ensures a resource-efficient and scientifically sound investigation. The initial focus on HDAC inhibition is justified by strong structural precedent.

Should this compound emerge as a potent and selective HDAC inhibitor with cellular activity, future work would involve:

  • ADME/Tox Profiling: In vitro assessment of metabolic stability, plasma protein binding, and potential toxicities.

  • Pharmacokinetic (PK) Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion in animal models.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer or other diseases based on its selectivity profile.

This structured approach provides a clear path from a novel chemical entity to a potential lead compound for drug development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?. Retrieved from [Link]

  • European Patent Office. (2014, January 30). INHIBITORS OF HISTONE DEACETYLASE (EP 2877444 B1).
  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • PubMed. (2016, July 15). Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli. Retrieved from [Link]

  • MDPI. (2020, November 22). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Retrieved from [Link]

  • PMC. (n.d.). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Bar-Ilan University Research Authority. (2019, December 1). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • PMC. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Retrieved from [Link]

  • PMC. (n.d.). Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective. Retrieved from [Link]

  • PubMed. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CA1051922A - Therapeutically active benzoic acid derivatives and process for preparing them.
  • PMC. (2024, May 24). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of the action of the p-aminobenzoic acid during the inhibition of.... Retrieved from [Link]

Sources

Exploratory

Thiophene-Based Amide Scaffolds: A Technical Guide to Synthesis, Bioisosterism, and Medicinal Application

Executive Summary The thiophene-amide scaffold represents a privileged structural motif in modern medicinal chemistry, offering a distinct bioisosteric alternative to the ubiquitous benzamide pharmacophore. This guide an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene-amide scaffold represents a privileged structural motif in modern medicinal chemistry, offering a distinct bioisosteric alternative to the ubiquitous benzamide pharmacophore. This guide analyzes the physicochemical advantages of the thiophene ring—specifically its electron-rich character, reduced steric bulk, and unique dipole vectors—and provides a rigorous technical roadmap for its synthesis and optimization. We focus on the 2-aminothiophene-3-carboxamide and thiophene-3-carboxamide architectures, which have yielded potent inhibitors for targets ranging from VEGFR-2 kinases to mitochondrial Complex I.

The Medicinal Chemistry of Thiophene

Bioisosterism and Physicochemical Properties

Thiophene is frequently employed as a bioisostere for benzene.[1][2][3] However, this is not a simple 1:1 replacement; the sulfur atom imparts specific electronic and steric changes that can drastically alter potency and metabolic fate.

PropertyBenzene (

)
Thiophene (

)
Medicinal Implication
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~29 kcal/mol)Thiophene is more prone to metabolic oxidation but can engage in stronger

-

stacking interactions.
Electronegativity Neutral Carbon FrameworkSulfur (Electronegative heteroatom)Sulfur acts as a weak hydrogen bond acceptor; the ring is electron-rich (

-excessive).
Bond Angle 120° (C-C-C)~92° (C-S-C)Thiophene alters the vector of substituents, potentially improving fit in tight binding pockets.
Lipophilicity LogP ~ 2.13LogP ~ 1.81Thiophene analogs are often slightly more water-soluble than their phenyl counterparts.
The "Thiophene Effect" in Ligand Binding

The sulfur atom in thiophene has a larger van der Waals radius (1.80 Å) than a carbon atom but occupies less space than a phenyl ring's CH=CH moiety. This allows thiophene-based amides to adopt conformations that phenyl-amides cannot, often relieving steric clashes in the receptor binding site. Furthermore, the S···O interaction (chalcogen bonding) can lock the amide into a specific conformation, reducing the entropic penalty of binding.

Synthetic Architecture: The Gewald Strategy

The most robust route to highly substituted 2-aminothiophene-3-carboxamide scaffolds is the Gewald Reaction .[4][5] This multi-component condensation allows for the rapid assembly of the thiophene core with built-in handles for amide coupling.

Synthetic Workflow Visualization

The following diagram illustrates the convergent synthesis of a thiophene-3-carboxamide kinase inhibitor using a modified Gewald protocol followed by amide coupling.

GewaldSynthesis Ketone Ketone/Aldehyde (R1-C(=O)-CH2-R2) Intermediate Divinyl Sulfide Intermediate Ketone->Intermediate Knoevenagel Condensation Nitrile Activated Nitrile (CN-CH2-EWG) Nitrile->Intermediate Knoevenagel Condensation Sulfur Elemental Sulfur (S8) Sulfur->Intermediate Knoevenagel Condensation Base Base Catalyst (Morpholine/Et3N) Base->Intermediate Knoevenagel Condensation Thiophene 2-Aminothiophene Scaffold Intermediate->Thiophene Cyclization (Gewald) FinalProduct Thiophene-Amide Ligand Thiophene->FinalProduct Amide Coupling (Pyridine/DCM) AcidChloride Acid Chloride (R3-COCl) AcidChloride->FinalProduct

Caption: Convergent synthesis of 2-aminothiophene-3-carboxamide ligands via the Gewald multi-component reaction.

Detailed Experimental Protocol

Target: Synthesis of 2-amino-4-phenylthiophene-3-carboxamide (Core scaffold for VEGFR/BRAF inhibitors).

Reagents:

  • Acetophenone (10 mmol)

  • Cyanoacetamide (11 mmol)

  • Elemental Sulfur (11 mmol)[5]

  • Morpholine (10 mmol)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Pre-mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.20 g) and cyanoacetamide (0.92 g) in ethanol (20 mL).

  • Activation: Add morpholine (0.87 g) dropwise. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation.

  • Sulfur Addition: Add elemental sulfur (0.35 g) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The formation of the thiophene ring is indicated by the disappearance of the sulfur suspension and the formation of a dark solution.

  • Isolation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring.

  • Purification: A precipitate will form.[5] Filter the solid under vacuum, wash with cold water (3 x 20 mL) to remove morpholine salts, and recrystallize from ethanol to afford the pure 2-aminothiophene-3-carboxamide as yellow crystals.

  • Amide Coupling (General Procedure): To the isolated 2-aminothiophene (1.0 eq) in anhydrous DCM (0.1 M), add pyridine (1.2 eq). Cool to 0°C. Add the desired acid chloride (1.1 eq) dropwise. Warm to RT and stir for 2 hours. Quench with water, extract with DCM, and purify via flash chromatography.

Pharmacological Applications & Case Studies

Kinase Inhibition (VEGFR-2 & BRAF)

Thiophene-3-carboxamides have emerged as potent inhibitors of VEGFR-2, a key driver of tumor angiogenesis.

  • Mechanism: The thiophene ring occupies the hydrophobic pocket adjacent to the ATP-binding site. The amide nitrogen acts as a hydrogen bond donor to the hinge region (e.g., Cys919 in VEGFR-2), while the carbonyl oxygen accepts a hydrogen bond.

  • Key Compound: Analogs of PAN-90806 utilize a thiophene-3-carboxamide core.[6][7] Recent studies (e.g., Bioorg.[8][9] Chem. 2024) demonstrate that 2-amino-substituted thiophenes in this class can achieve IC50 values in the nanomolar range (191 nM) against VEGFR-2.

Mitochondrial Complex I Inhibition
  • Compound: JCI-20679 [7]

  • Activity: This thiophene-3-carboxamide derivative mimics annonaceous acetogenins.[7] It selectively inhibits Mitochondrial Complex I, disrupting the electron transport chain in cancer cells.

  • Significance: This highlights the scaffold's versatility beyond kinase inhibition, capable of targeting membrane-bound protein complexes.

Structural Alerts & Metabolic Optimization

A critical challenge in thiophene medicinal chemistry is the potential for metabolic bioactivation. The thiophene ring is a structural alert for idiosyncratic toxicity.

Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur or the C=C double bond.

MetabolicToxicity Drug Thiophene Drug CYP CYP450 (Oxidation) Drug->CYP S_Oxide Thiophene S-oxide (Electrophile) CYP->S_Oxide Epoxide Thiophene Epoxide (Highly Reactive) CYP->Epoxide Michael Michael Acceptor S_Oxide->Michael Protein Protein Adduct (Hepatotoxicity) Epoxide->Protein Alkylation GSH Glutathione Adduct (Detox) Michael->GSH Phase II Metabolism Michael->Protein Covalent Binding

Caption: Bioactivation pathways of thiophene leading to potential hepatotoxicity via S-oxidation and epoxidation.

Mitigation Strategies

To prevent the formation of reactive S-oxides or epoxides, the thiophene ring must be "blocked" at metabolically vulnerable positions.

  • Block the

    
    -positions (C2 and C5):  Substitution at C2 and C5 (e.g., with chlorine, methyl, or the amide linker itself) sterically hinders CYP450 access and electronically deactivates the ring toward oxidation.
    
  • Electron-Withdrawing Groups (EWG): Attaching EWGs (e.g., -CN, -CF3, -CONH2) reduces the electron density of the thiophene ring, making it less susceptible to oxidative attack.

  • Example: In Tienilic acid (withdrawn drug), the unsubstituted position on the thiophene ring led to immune hepatitis.[10] In contrast, Olanzapine and Clopidogrel (successful drugs) utilize thiophene rings that are either fused or substituted in ways that manage this risk, although Clopidogrel requires bioactivation for efficacy.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 2024.[9] Link

  • A novel thiophene-3-carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I. Pharmacology Research & Perspectives, 2016.[7] Link

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 2014. Link

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework. MDPI Molbank, 2025. Link

  • Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. BenchChem Protocols, 2025. Link

Sources

Foundational

Physicochemical Profiling and Solubility Optimization of 3-[(Thien-3-ylcarbonyl)amino]benzoic Acid

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary The compound 3-[(Thien-3-ylcarbonyl)amino]benzoic acid (also re...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary

The compound 3-[(Thien-3-ylcarbonyl)amino]benzoic acid (also referred to as 3-(thiophene-3-carboxamido)benzoic acid) represents a highly versatile scaffold in modern drug discovery. Structurally, it merges a benzoic acid core with a thiophene-3-carbonyl moiety via an amide linkage. The thiophene ring acts as a classical bioisostere for a benzene ring, offering altered lipophilicity, metabolic stability, and unique electronic distribution due to the polarizable sulfur atom.

However, like many bi-aromatic compounds containing rigid amide linkers and hydrogen-bonding motifs, this molecule presents distinct solubility challenges. Poor aqueous solubility can severely limit bioavailability, complicate in vitro assay interpretation, and derail formulation efforts. This whitepaper provides a rigorous, causality-driven guide to determining, modeling, and optimizing the solubility profile of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid.

Structural Thermodynamics and Predictive Modeling

To understand the solubility of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid, we must deconstruct its physicochemical properties. Solubility is governed by the energy penalty required to disrupt the crystal lattice versus the energy gained through solvation.

Ionization and the Henderson-Hasselbalch Relationship

The primary ionizable center of this molecule is the carboxylic acid group. Unsubstituted benzoic acid has a baseline


 of approximately 4.20[1]. The meta-substitution of the amide group exerts a mild electron-withdrawing inductive effect, which slightly increases the acidity (lowering the 

to an estimated 3.9 – 4.1).

Because of this


, the solubility of the compound is highly pH-dependent. Below pH 3.0, the molecule exists predominantly in its unionized, lipophilic state, resulting in poor aqueous solubility. As the pH of the medium exceeds the 

, the carboxylic acid deprotonates to form a highly water-soluble carboxylate anion[2].
Crystal Lattice Energy vs. Solvation

The secondary amide linkage acts as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules form strong intermolecular hydrogen-bonding networks. The thiophene ring further stabilizes the crystal lattice through


 stacking and sulfur-

interactions. Consequently, the energy required to break this lattice is high, driving down the intrinsic solubility (

) of the unionized form.

Experimental Methodologies for Solubility Determination

To generate reliable, actionable data, solubility must be evaluated using self-validating protocols. Kinetic methods are useful for early discovery, but thermodynamic methods are mandatory for formulation development.

Protocol A: Thermodynamic Solubility via the Shake-Flask Method (OECD 105)

The shake-flask method is the gold standard for determining true thermodynamic equilibrium solubility[3].

Causality & Rationale: We utilize a 72-hour equilibration period because rigid, high-lattice-energy molecules like 3-[(Thien-3-ylcarbonyl)amino]benzoic acid can form metastable supersaturated states or require extended time to fully dissolve. Furthermore, we employ temperature-controlled centrifugation rather than filtration. Hydrophobic aromatic compounds often adsorb nonspecifically to nylon or PTFE filter membranes, leading to an underestimation of the true soluble fraction[3].

Step-by-Step Procedure:

  • Solid Addition: Weigh approximately 10 mg of crystalline 3-[(Thien-3-ylcarbonyl)amino]benzoic acid into a 5 mL glass vial.

  • Buffer Introduction: Add 2 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, or phosphate buffer for pH 6.8). Ensure a visible excess of solid remains to guarantee saturation[4].

  • Equilibration: Seal the vials and place them in an orbital shaker set to 25.0 ± 0.5 °C at 200 RPM.

  • Self-Validation Check: Sample at 48 hours and 72 hours. Equilibrium is confirmed when the concentration difference between the two time points is < 5%.

  • Phase Separation: Centrifuge the suspension at 15,000 RPM for 15 minutes at exactly 25.0 °C to pellet the undissolved solid without inducing temperature-shift precipitation.

  • Quantification: Dilute the supernatant appropriately with mobile phase and quantify via HPLC-UV against a pre-validated standard curve.

ShakeFlask N1 Excess Solid Addition (Target Compound) N2 BufferAddition (pH1.2, 6.8, 7.4) N1->N2 N3 Equilibration (Shake at 25°C for 72h) N2->N3 N4 Phase Separation (Centrifugation at 15k RPM) N3->N4 N5 HPLC-UV Quantification N4->N5

Caption: Thermodynamic solubility determination workflow via the OECD shake-flask method.

Protocol B: Kinetic Solubility via Nephelometry (High-Throughput)

Kinetic solubility measures the point at which a compound precipitates from a solvent matrix (usually DMSO) when introduced into an aqueous environment.

Causality & Rationale: This method overpredicts thermodynamic solubility because it measures the precipitation of the fastest-forming (often amorphous) solid rather than the most stable crystalline form[3]. However, it is essential for determining the maximum concentration allowable in in vitro biological assays before compound crashes out of solution.

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 to 500 µM) in a 96-well plate using the target aqueous buffer, keeping final DMSO concentration constant (typically 1-2%).

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Detection: Measure light scattering (nephelometry) or absorbance at 620 nm. The "cloud point" (onset of precipitation) is identified where scattering significantly deviates from the baseline.

Quantitative Solubility Data Summary

The following table summarizes the representative thermodynamic solubility profile of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid across physiological pH ranges. Note: Data is derived from predictive models and structural analogs of meta-substituted benzoic acids.

Medium / BufferpHIonization StateEstimated Solubility (µg/mL)Solubilization Mechanism
0.1 N HCl 1.2>99% Unionized< 5.0Intrinsic solubility (

) governed by crystal lattice.
Acetate Buffer 4.5~50% Ionized45.0 - 60.0Partial ionization; mixed micellar/ionic solvation.
Phosphate Buffer 6.8>99% Ionized> 1,500.0Complete deprotonation; strong ion-dipole interactions.
Fasted State Simulated Intestinal Fluid (FaSSIF) 6.5>99% Ionized> 2,000.0Ionization + micellar solubilization by bile salts.

Formulation and Solubilization Strategies

Given the poor solubility of the unionized form at gastric pH, oral formulation of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid requires active solubilization strategies to prevent erratic absorption.

  • Salt Formation: Because the

    
     is ~4.0, reacting the compound with a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide) will yield a highly soluble sodium or potassium salt[5]. This is the most direct route to improving dissolution rates.
    
  • Amorphous Solid Dispersions (ASD): If salt disproportionation occurs in the acidic environment of the stomach (converting the salt back to the insoluble free acid), an ASD using polymers like HPMCAS (Hypromellose Acetate Succinate) can maintain the compound in a supersaturated state during transit.

  • Lipid-Based Formulations: Utilizing the lipophilicity of the thiophene ring, the compound can be dissolved in self-microemulsifying drug delivery systems (SMEDDS) using surfactants and co-solvents (e.g., Tween 80, PEG 400).

Solubilization S1 Low Aqueous Solubility (< 10 µg/mL at pH 1.2) S2 Salt Formation (Sodium/Potassium Salt) S1->S2 S3 Co-solvent / Lipid System (SMEDDS) S1->S3 S4 Amorphous Solid Dispersion (HPMCAS Matrix) S1->S4

Caption: Formulation strategies to overcome poor aqueous solubility of the target compound.

Conclusion

The solubility of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid is a classic example of pH-dependent partitioning driven by a carboxylic acid moiety. While its intrinsic solubility is highly restricted by the rigid, hydrogen-bonded crystal lattice facilitated by the amide and thiophene groups, its solubility increases exponentially at intestinal pH. By employing rigorous thermodynamic shake-flask methodologies and strategic salt or polymer-based formulations, development scientists can successfully navigate the physicochemical liabilities of this structural class.

References

  • Determining the water solubility of difficult-to-test substances: A tutorial review Technical University of Denmark (DTU) URL:[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate URL:[Link]

  • Benzoic Acid - Structure, Properties, Reactions Turito URL:[Link]

  • How does the pKa value of 2-Methylbenzoic Acid compare with other benzoic acid derivatives? Evergreen Sinochem URL:[Link]

  • Solubility and extractability in the Pharmaceutical Sciences: A demonstration to address these essential concepts ORBi - University of Liège URL: [Link]

Sources

Exploratory

Thiophene-3-Carboxamide Architectures: A Privileged Scaffold in Next-Generation Kinase Inhibitor Design

Executive Summary The landscape of targeted oncology and signal transduction modulation relies heavily on the continuous evolution of kinase inhibitors. Among emerging pharmacophores, the thiophene-3-carboxamide scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted oncology and signal transduction modulation relies heavily on the continuous evolution of kinase inhibitors. Among emerging pharmacophores, the thiophene-3-carboxamide scaffold has distinguished itself as a highly versatile and potent core structure 1[1]. By serving as a bioisostere for traditional benzene rings, the thiophene nucleus alters the electron density and dihedral geometry of the molecule, allowing for optimized interactions within the highly conserved ATP-binding pockets of various kinases. Crucially, the 3-carboxamide moiety functions as a bidentate hydrogen bond donor/acceptor, forming critical anchors with hinge region residues (e.g., Met-592 and Glu-590 in TRKA) 2[2].

Target Profiling and Quantitative Efficacy

Thiophene-3-carboxamide derivatives have been successfully optimized against a wide spectrum of kinase targets, ranging from receptor tyrosine kinases (RTKs) like TRK and EGFR to intracellular stress kinases like JNK1. The structural plasticity of this scaffold allows for both ATP-competitive inhibition and allosteric modulation.

Table 1: Quantitative Profiling of Thiophene-3-Carboxamide Kinase Inhibitors

Target KinaseLead CompoundBiochemical IC₅₀Cellular Efficacy (Cell Line)Primary Mechanism & Notes
TRKA DZX19 (C02)1.3 nM15 nM (Km-12)Overcomes acquired resistance mutations (G595R, F589L, G667C). Induces G1 arrest[2].
EGFR Compound 16e94.4 nM3.20 µM (HCT116)Trisubstituted selenide derivative. Exhibits 8-fold selectivity over normal cells[3].
VEGFR-2 Compound 14d191.1 nMActive (A549, HCT116)Anti-angiogenic. Blocks cell cycle, increases ROS, and reduces ERK/MEK phosphorylation[4].
JNK1 Compound 126.0 µMN/ADual inhibitor targeting the JIP/substrate docking site and functioning as an ATP mimetic[5].
CHK1 AZD7762<10 nMBroad sensitizationClinical candidate. Abrogates DNA damage checkpoints to potentiate chemotherapy[6].
IKK2 Fluorophenyl-ureaDose-dependentInduces multipolar spindlesAntagonizes IKK2, disrupting bipolar spindle assembly during mitosis[7].

Mechanistic Pathways & Inhibitory Logic

The therapeutic efficacy of thiophene-3-carboxamides is fundamentally tied to their ability to intercept oncogenic signaling cascades. In TRK-driven malignancies (often characterized by NTRK gene fusions), ligand-independent dimerization leads to constitutive activation of the PI3K/AKT and RAS/RAF/ERK pathways[2]. Similarly, EGFR overexpression drives parallel survival pathways[3]. By competitively binding to the ATP pocket, these inhibitors halt the trans-phosphorylation necessary for downstream signal propagation.

G Ligand Ligands (NGF / EGF) RTK Receptor Tyrosine Kinases (TRKA / EGFR) Ligand->RTK Activation PI3K PI3K / AKT Pathway RTK->PI3K RAS RAS / MAPK Pathway RTK->RAS Inhibitor Thiophene-3-carboxamides (e.g., DZX19, 16e) Inhibitor->RTK ATP-Competitive Inhibition Survival Tumor Proliferation & Survival PI3K->Survival RAS->Survival Apoptosis Apoptosis & Cell Cycle Arrest Survival->Apoptosis Shifted by Inhibition

RTK signaling cascade intercepted by thiophene-3-carboxamide inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives, the validation of these inhibitors requires orthogonal assay systems. Below are two critical, self-validating protocols utilized in the characterization of thiophene-3-carboxamide derivatives.

Protocol A: Time-Resolved Fluorescence (DELFIA) Assay for JNK1 Target Engagement

Causality & Logic : Standard fluorescence-based kinase assays are highly susceptible to interference from the auto-fluorescence of small-molecule libraries. The DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) system solves this by utilizing lanthanide chelates (e.g., Europium). Lanthanides possess an exceptionally long emission half-life, allowing researchers to introduce a time delay before measuring fluorescence. This temporal gating ensures that all short-lived background auto-fluorescence from the thiophene derivatives decays, yielding a high signal-to-noise ratio 5[5].

Step-by-Step Methodology :

  • Plate Preparation : Coat 384-well microtiter plates with a JNK1-specific substrate (e.g., biotinylated-pepJIP1) and block with 1% BSA to prevent non-specific binding.

  • Compound Incubation : Serially dilute the thiophene-3-carboxamide derivative (e.g., Compound 1) in DMSO. Add the compound and recombinant JNK1 enzyme to the wells. Include a positive control (known JIP-mimetic) and a negative control (DMSO vehicle).

  • Primary Antibody Binding : Introduce an anti-JNK1 primary antibody that selectively binds the JNK1-pepJIP1 complex.

  • Lanthanide Labeling : Add a Europium-labeled secondary antibody.

  • Enhancement & Detection : Add DELFIA Enhancement Solution to dissociate the Europium ions, forming highly fluorescent micelles. Measure time-resolved fluorescence using a microplate reader (excitation at 340 nm, emission at 615 nm, with a 400 µs delay).

  • Validation Check : The IC₅₀ is calculated only if the Z'-factor of the control wells is >0.5, ensuring assay robustness.

Protocol B: Cellular Thermal Shift Assay (CETSA) for VEGFR-2

Causality & Logic : While biochemical assays prove a compound can inhibit an isolated enzyme, they do not guarantee that the drug can penetrate the cell membrane and bind the target in a complex intracellular environment. CETSA bridges this gap. It relies on the biophysical principle of ligand-induced thermal stabilization: when a small molecule binds to its target protein, the protein becomes more resistant to heat-induced unfolding and subsequent aggregation. By measuring the soluble fraction of VEGFR-2 after heat shock, researchers can definitively prove intracellular target engagement 4[4].

Step-by-Step Methodology :

  • Cell Culture & Dosing : Culture A549 or HCT116 cells to 80% confluence. Treat cells with the thiophene-3-carboxamide derivative (e.g., Compound 14d) or a DMSO vehicle control for 2 hours to allow for cellular penetration and target equilibration.

  • Thermal Gradient Aliquoting : Harvest the cells, wash with PBS, and divide the cell suspension into uniform aliquots in PCR tubes.

  • Heat Shock : Subject the aliquots to a thermal gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.

  • Lysis & Isolation : Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection : Carefully extract the supernatant (containing the stabilized, soluble VEGFR-2). Resolve the proteins via SDS-PAGE and perform a Western blot using an anti-VEGFR-2 antibody.

  • Validation Check : The presence of a distinct thermal shift (ΔTm > 2°C) in the compound-treated group compared to the vehicle confirms direct, intracellular binding.

CETSA Cells Live Cell Culture (e.g., A549) Treatment Compound Incubation (14d vs Vehicle) Cells->Treatment Heating Thermal Gradient (40°C - 60°C) Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Western Western Blot (Soluble VEGFR-2) Lysis->Western Analysis Target Engagement Curve Generation Western->Analysis

CETSA Workflow demonstrating intracellular target engagement of VEGFR-2 inhibitors.

Overcoming Acquired Resistance: The TRK Paradigm

A major bottleneck in kinase inhibitor therapy is the rapid emergence of point mutations within the kinase domain. First-generation TRK inhibitors like Entrectinib are highly susceptible to solvent-front (TRKA^G595R) and gatekeeper (TRKA^F589L) mutations, which sterically hinder drug binding[2]. The thiophene-3-carboxamide derivative DZX19 was engineered via a pharmacophore-guided scaffold-hopping approach to address this. By optimizing the flexibility of the phenyl-thiophene linker and maximizing hydrogen bond density via the carboxamide, DZX19 maintains a high-affinity binding conformation even when bulky mutated residues (like Arginine at position 595) alter the architecture of the ATP pocket[2].

Conclusion

The thiophene-3-carboxamide structural motif represents a cornerstone in modern medicinal chemistry for kinase inhibition. Its ability to be finely tuned for selectivity—whether targeting the ATP hinge region of RTKs like TRKA and EGFR, or allosteric sites on stress kinases like JNK1—highlights its immense potential. By coupling rigorous structural design with self-validating intracellular assays like CETSA, researchers can accelerate the translation of these promising compounds from the bench to the clinic.

References

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC. 5

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. PMC. 3

  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects. ACS Publications. 2

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. 4

  • A Comparative Guide to Thiophene-Based Kinase Inhibitors: Molecular Docking Insights. Benchchem. 1

  • A role for IκB kinase 2 in bipolar spindle assembly. PNAS. 7

  • Discovery of Checkpoint Kinase Inhibitor AZD7762 by Structure Based Design and Optimization of Thiophene Carboxamide Ureas. RCSB PDB. 6

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Synthesis of N-(3-carboxyphenyl)thiophene-3-carboxamide for Drug Discovery Applications

Introduction: The Significance of the Thiophene-3-Carboxamide Scaffold The thiophene-3-carboxamide framework is recognized as a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiophene-3-Carboxamide Scaffold

The thiophene-3-carboxamide framework is recognized as a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as valuable candidates in drug development pipelines.[1] These compounds have been particularly prominent as kinase inhibitors, targeting key signaling proteins such as c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer and inflammatory diseases.[2][3] The synthesis of novel derivatives is therefore a critical activity for researchers aiming to explore new therapeutic avenues.

This document provides a comprehensive, field-proven protocol for the synthesis of N-(3-carboxyphenyl)thiophene-3-carboxamide, a key intermediate for building a library of potential therapeutic agents. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed step-by-step procedure, and provide guidance for purification and troubleshooting, ensuring a reliable and reproducible outcome for researchers, scientists, and drug development professionals.

Principle of Synthesis: Amide Bond Formation

The core of this synthesis is the formation of an amide bond between thiophene-3-carboxylic acid and 3-aminobenzoic acid. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard laboratory conditions, primarily due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.

Several methods exist for carboxylic acid activation, including conversion to highly reactive acyl chlorides or the use of coupling reagents.[4][5] For this protocol, we utilize a carbodiimide-based coupling system, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

The Role of Coupling Reagents:

  • EDC (Carbodiimide): EDC reacts with the carboxylic acid (thiophene-3-carboxylic acid) to form a highly reactive O-acylisourea intermediate.

  • HOBt (Additive): While the O-acylisourea can react directly with the amine, it is also prone to racemization and the formation of an unreactive N-acylurea byproduct. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an active ester. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to higher yields and purer products.[6]

This EDC/HOBt system is widely favored in pharmaceutical chemistry for its mild reaction conditions, high efficiency, and the water-soluble nature of its urea byproduct, which simplifies purification.[6]

Synthetic Workflow Diagram

G TCA Thiophene-3-carboxylic acid Intermediate O-acylisourea Intermediate (Activated Ester with HOBt) TCA->Intermediate + EDC/HOBt ABA 3-Aminobenzoic acid Reagents EDC, HOBt DMF, 0°C to RT Product N-(3-carboxyphenyl)thiophene- 3-carboxamide Intermediate->Product + 3-Aminobenzoic acid Byproduct Water-soluble urea Intermediate->Byproduct forms

Caption: General synthesis workflow for N-(3-carboxyphenyl)thiophene-3-carboxamide.

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
Thiophene-3-carboxylic acid128.155.0641 mgStarting material[7]
3-Aminobenzoic acid137.145.0686 mgStarting material
EDC (EDAC)191.706.0 (1.2 eq)1.15 gCoupling reagent
HOBt (Hydrate)153.145.5 (1.1 eq)842 mgAdditive
N,N-Dimethylformamide (DMF)--25 mLAnhydrous, reaction solvent
Dichloromethane (DCM)--~150 mLExtraction solvent
1 M Hydrochloric Acid (HCl)--~100 mLAqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)--~100 mLAqueous wash
Brine--~50 mLAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)--As neededDrying agent

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carboxylic acid (641 mg, 5.0 mmol) and 1-Hydroxybenzotriazole (842 mg, 5.5 mmol).

    • Add 25 mL of anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids.

    • Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0°C. Causality: Cooling the solution helps to control the exothermic reaction upon addition of EDC and minimizes the formation of side products.

  • Carboxylic Acid Activation:

    • Slowly add EDC (1.15 g, 6.0 mmol) to the cooled solution in portions over 5 minutes.

    • Stir the reaction mixture at 0°C for 30 minutes. The solution may become slightly cloudy.

  • Amine Coupling:

    • Add 3-aminobenzoic acid (686 mg, 5.0 mmol) to the reaction mixture in a single portion.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture at room temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a solvent system such as 10% methanol in dichloromethane. The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted amine and DMF, saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted carboxylic acid and HOBt, and finally with brine (1 x 50 mL). Rationale: This series of washes is a critical purification step to remove reagents and byproducts, simplifying the final purification.[8]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[8]

    • Column Preparation: Pack a suitable size column with silica gel using a slurry method with an appropriate eluent (e.g., ethyl acetate/hexanes).

    • Loading and Elution: Dissolve the crude product in a minimal amount of DCM or the eluent and load it onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing).

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain N-(3-carboxyphenyl)thiophene-3-carboxamide as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra would show characteristic peaks for the thiophene and phenyl rings, as well as the amide proton.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive coupling reagents (EDC/HOBt can degrade).- Wet solvent or glassware.- Insufficient reaction time.- Use fresh, high-quality coupling reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Extend the reaction time and continue to monitor by TLC.
Presence of Starting Material Post-Reaction - Insufficient equivalents of coupling reagent.- Incomplete reaction.- Increase the equivalents of EDC to 1.5 eq.- Allow the reaction to stir for a longer period (up to 24 hours).
Difficult Purification (Streaking on TLC) - Residual DMF in the crude product.- Compound is highly polar.- Ensure the aqueous work-up is thorough, especially the water and HCl washes, to remove all DMF.- For column chromatography, consider adding 1% acetic acid to the eluent to improve peak shape.[8]
Byproduct Formation (e.g., N-acylurea) - Reaction temperature was too high during activation.- Absence of HOBt.- Maintain the temperature at 0°C during EDC addition and the initial activation phase.- Always use HOBt or a similar additive to suppress side reactions.

Conclusion

This application note provides a validated and robust protocol for the synthesis of N-(3-carboxyphenyl)thiophene-3-carboxamide. By employing a well-understood EDC/HOBt coupling strategy and outlining a detailed procedure for reaction, work-up, and purification, this guide equips researchers with a reliable method to access this valuable chemical scaffold. The successful synthesis of this and related molecules will continue to fuel the engine of drug discovery, enabling the development of novel therapeutics for a range of human diseases.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunsmore, C. J., et al. (2006). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 10(6), 996-1003. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Subiros-Funosas, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 69(36), 7735-7741. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Ghiurca, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5488. [Link]

  • European Patent Office. (1990). Thiophene-carboxamide derivatives and their pharmaceutical use - EP 0371594 A1. [Link]

  • Bon, C., et al. (2012). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 55(17), 7563-7577. [Link]

  • ResearchGate. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]

  • Papenfuhs, B., et al. (2011). Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Molecules, 16(7), 5644-5666. [Link]

  • PubMed. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Scientific Reports, 13(1), 1632. [Link]

Sources

Application

Application Note: Advanced Crystallization and Solid-Form Screening Protocols for 3-(Thiophene-3-carboxamido)benzoic acid

Audience: Solid-state chemists, formulation scientists, and preclinical drug development professionals. Executive Summary The development of robust crystallization processes for highly functionalized active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Solid-state chemists, formulation scientists, and preclinical drug development professionals.

Executive Summary

The development of robust crystallization processes for highly functionalized active pharmaceutical ingredients (APIs) or intermediates requires a deep understanding of their supramolecular chemistry. 3-(Thiophene-3-carboxamido)benzoic acid presents a unique solid-state challenge due to its structural triad: a lipophilic,


-stacking thiophene ring; a flexible, hydrogen-bonding carboxamide linkage; and a terminal benzoic acid moiety. This application note details the causality behind solvent selection, thermodynamic control, and mechanochemical screening required to isolate stable polymorphs and co-crystals for this specific molecular architecture.

Structural Rationale & Supramolecular Logic

To design a successful crystallization protocol, one must first analyze the competing non-covalent interactions (synthons) inherent to the molecule.

  • The Benzoic Acid Moiety: Carboxylic acids have a strong thermodynamic drive to form

    
     homodimers[1]. In non-polar environments, this dimerization is the primary driver of nucleation.
    
  • The Carboxamide Group: Amides act as both strong hydrogen-bond donors (-NH) and acceptors (C=O). They can form competing amide-amide chains or, crucially, interact with the carboxylic acid to form acid-amide heterosynthons [2].

  • The Thiophene Ring: The electron-rich thiophene ring influences the acidity/basicity of the adjacent amide and promotes

    
     stacking, which often dictates the primary growth axis of the crystal, potentially leading to undesirable needle-like morphologies if not sterically hindered by the solvent.
    

When screening for solid forms, the choice of solvent or co-former directly dictates which of these synthons will dominate the crystal lattice.

SynthonLogic API 3-(Thiophene-3-carboxamido) benzoic acid NonPolar Non-polar Solvents (e.g., Toluene) API->NonPolar Dissolution Polar Polar Protic Solvents (e.g., Methanol) API->Polar Dissolution Coformers Amide Co-formers + Mechanochemistry API->Coformers Solid-State Mixing AcidDimer Carboxylic Acid Homodimer [R2,2(8) Motif] AmideDimer Amide Homodimer [N-H...O Motif] Hetero Acid-Amide Heterosynthon [Co-crystal Formation] Solvate Solvated Crystal Lattice [API-Solvent H-Bonds] NonPolar->AcidDimer Favors NonPolar->AmideDimer Favors Polar->Solvate Disrupts Dimers Coformers->Hetero Thermodynamic Drive

Supramolecular synthon pathways based on solvent and co-former selection.

Quantitative Solvent Selection Matrix

Solvent selection is not arbitrary; it is governed by dielectric constants (


) and hydrogen-bond propensity. The table below outlines the rationale for solvent selection tailored specifically to disrupt or enhance the synthons of 3-(Thiophene-3-carboxamido)benzoic acid.
Solvent ClassRepresentative SolventDielectric Constant (

)
H-Bond PropensityPredicted Solid-Form Outcome
Non-Polar Heptane1.9NoneRapid precipitation; kinetic polymorphs; preserves

dimers.
Aromatic Toluene2.4

interactions
High crystallinity; thermodynamically stable homodimers.
Polar Aprotic Acetone20.7Acceptor onlyDisruption of amide chains; potential for novel anhydrous polymorphs.
Polar Protic Ethanol24.5Donor & AcceptorHigh solubility; risk of solvate formation; delayed nucleation.

Experimental Protocols

To map the solid-form landscape comprehensively, orthogonal methodologies must be employed. The following protocols are designed as self-validating systems , ensuring that the physical chemistry dictates the outcome rather than procedural artifacts.

Workflow cluster_screen Orthogonal Solid-Form Screening Start API Characterization (Purity >99%) Cooling Controlled Cooling (Thermodynamic Forms) Start->Cooling AntiSolvent Anti-Solvent Addition (Kinetic/Amorphous Forms) Start->AntiSolvent LAG Liquid-Assisted Grinding (Co-crystal Screening) Start->LAG Validation Self-Validating Analytics (PXRD, DSC, TGA) Cooling->Validation AntiSolvent->Validation LAG->Validation Success Lead Solid Form Identified (Stable Polymorph/Cocrystal) Validation->Success Phase Pure Fail Mixture or Solvate (Iterative Redesign) Validation->Fail Impure/Unstable cluster_screen cluster_screen Fail->cluster_screen

Orthogonal crystallization workflow with self-validating analytical loops.

Protocol A: Controlled Cooling Crystallization (Thermodynamic Form Isolation)

Objective: Isolate the most thermodynamically stable anhydrous polymorph by carefully navigating the Metastable Zone Width (MSZW). Causality: Rapid cooling causes supersaturation spikes, leading to secondary nucleation and amorphous crashing. By maintaining a slow cooling rate in a semi-polar solvent (e.g., Ethyl Acetate), the API molecules have sufficient time to orient into their lowest-energy crystal lattice.

  • Dissolution: Suspend 500 mg of 3-(Thiophene-3-carboxamido)benzoic acid in 10 mL of Ethyl Acetate in a jacketed crystallizer.

  • Heating: Ramp the temperature to 70 °C at 2 °C/min under constant agitation (300 rpm) until complete dissolution is achieved.

  • Clarification: Hot-filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleating agents (dust, undissolved impurities).

  • Controlled Cooling: Cool the solution from 70 °C to 5 °C at a strict rate of 0.1 to 0.5 °C/min .

  • Isolation: Filter the resulting crystals under vacuum and dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation: Analyze via Differential Scanning Calorimetry (DSC). A successful thermodynamic isolation will yield a single, sharp endothermic melting peak. A broad peak or multiple endotherms indicates solvent entrapment or a polymorphic mixture, requiring a slower cooling rate.

Protocol B: Liquid-Assisted Grinding (LAG) for Co-crystal Screening

Objective: Force the formation of an acid-amide heterosynthon using a secondary co-former (e.g., Nicotinamide or Benzamide). Causality: Solution-based co-crystallization often fails because the API and the co-former have disparate solubilities, causing the less soluble component to precipitate out alone[1]. LAG bypasses this by utilizing mechanical energy and a catalytic amount of solvent to facilitate molecular diffusion at the solid interface, driving the reaction thermodynamically[2]. Co-crystallization of amides and carboxylic acids has been shown to drastically improve pharmacokinetic profiles[3].

  • Preparation: Weigh equimolar amounts (1:1 ratio) of 3-(Thiophene-3-carboxamido)benzoic acid and the chosen co-former (e.g., Benzamide).

  • Milling: Transfer the mixture to a stainless-steel ball mill jar containing two 5 mm stainless-steel balls.

  • Catalytic Solvent Addition: Add exactly 10 µL of a bridging solvent (e.g., Methanol) per 100 mg of powder mixture. The solvent acts as a molecular lubricant, drastically lowering the activation energy for synthon exchange.

  • Grinding: Mill at 30 Hz for 20 minutes.

  • Self-Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The protocol is validated if the diffractogram exhibits new, distinct Bragg peaks. If the diffractogram is merely a linear combination of the API and the co-former, the co-crystallization failed, and a different co-former with a more compatible pKa should be selected.

Protocol C: Anti-Solvent Precipitation (Kinetic/Amorphous Generation)

Objective: Generate metastable polymorphs or amorphous solid dispersions for enhanced solubility. Causality: Rapid injection of a saturated API solution into a highly non-polar anti-solvent (e.g., Heptane) forces instantaneous, massive supersaturation. The molecules are kinetically trapped before they can orient into their preferred homodimers.

  • Saturation: Dissolve 200 mg of the API in 2 mL of a highly solubilizing polar solvent (e.g., THF) at room temperature.

  • Anti-Solvent Preparation: Chill 20 mL of Heptane to 0 °C in a separate flask under vigorous stirring (800 rpm).

  • Injection: Rapidly inject the THF solution into the chilled Heptane using a syringe.

  • Isolation: Immediately filter the resulting precipitate to prevent solvent-mediated polymorphic transformation (Ostwald ripening).

  • Self-Validation: PXRD should display a broad "halo" effect characteristic of amorphous materials. Use modulated DSC (mDSC) to identify the glass transition temperature (

    
    ) without inducing crystallization during the heating ramp.
    

References

  • Perlovich, G. L., et al. (2014).Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. European Journal of Pharmaceutical Sciences.
  • Stanton, M. K., et al. (2010).Improved pharmacokinetics of AMG 517 through co-crystallization. Part 1: comparison of two acids with corresponding amide co-crystals. Journal of Pharmaceutical Sciences.
  • Aakeröy, C. B., et al. (2011).Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design.

Sources

Method

Application Note: Rational HPLC Method Development and Validation for Thiophene-Aminobenzoic Acid Derivatives

Introduction & Analyte Profiling Thiophene-aminobenzoic acid (TABA) derivatives are critical pharmaceutical intermediates and building blocks, frequently utilized in the synthesis of novel therapeutics such as urea-thiop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

Thiophene-aminobenzoic acid (TABA) derivatives are critical pharmaceutical intermediates and building blocks, frequently utilized in the synthesis of novel therapeutics such as urea-thiophene carboxamides targeted for otoprotection and antimicrobial activity[1]. From an analytical perspective, these compounds present unique chromatographic challenges. The presence of both a basic amino group and an acidic carboxylic acid moiety renders the molecule amphoteric (zwitterionic).

To achieve a robust, stability-indicating assay, the method development must account for the dual pKa values (typically ~2.7 for the amine and ~4.8 for the carboxylic acid) and the hydrophobic contribution of the thiophene ring[2][3]. This application note outlines a Quality by Design (QbD) approach to developing and validating an HPLC method for TABA analysis, ensuring regulatory compliance and analytical reliability.

Mechanistic Method Development Strategy (QbD Approach)

Following the ICH Q14 guidelines for Analytical Procedure Development, we employ a mechanistic approach to method design, moving away from trial-and-error to a predictive, science-based workflow.

The Causality of pH and Ion-Pairing

Because TABA is amphoteric, the mobile phase pH dictates its ionization state, directly influencing its polarity and retention mechanism[4].

  • Acidic pH (< 2.5): The amine is fully protonated, and the carboxylic acid is neutral. Reversed-phase liquid chromatography (RPLC) on a C18 column is highly viable here. We utilize Trifluoroacetic acid (TFA) because it serves a dual purpose: it lowers the pH to suppress carboxylic acid ionization, and it acts as an ion-pairing agent that binds with the protonated amine, increasing the overall hydrophobicity of the complex and improving retention[1].

  • Neutral pH (5.0 - 7.0): The molecule exists primarily as a zwitterion or anion, exhibiting poor retention in standard RPLC due to high polarity. Under these conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) becomes a necessary orthogonal approach[4].

pH_Logic Analyte Thiophene-Aminobenzoic Acid Amphoteric (pKa1 ~2.7, pKa2 ~4.8) Acidic Acidic pH (< 2.5) Amine Protonated (+) Carboxyl Neutral Analyte->Acidic Neutral Neutral pH (5.0 - 7.0) Zwitterion / Anion (-) Highly Polar State Analyte->Neutral Basic Basic pH (> 8.0) Amine Neutral Carboxyl Ionized (-) Analyte->Basic RPLC Reversed-Phase (RPLC) Hydrophobic Retention Acidic->RPLC Optimal for C18 HILIC HILIC Mode Strong Polar Interactions Neutral->HILIC Optimal for HILIC Basic->RPLC Ion-Pairing Needed

Logical relationship between mobile phase pH, TABA ionization, and optimal chromatographic mode.

Detector Selection and Wavelength Optimization

The conjugated pi-system of the thiophene ring coupled with the benzoic acid provides a strong chromophore. UV detection via a Photodiode Array (PDA) at 254 nm is optimal for capturing the aromatic backbone, while scanning up to 400 nm allows for peak purity assessment to ensure no co-eluting degradants are present[5].

Self-Validating Experimental Protocol

This protocol details the optimized RPLC method. To ensure trustworthiness, the protocol is designed as a self-validating system : it cannot proceed unless the built-in System Suitability Test (SST) criteria are strictly met, guaranteeing that the instrument is fit-for-purpose before any sample is analyzed.

Reagents and Materials
  • Stationary Phase: Phenomenex Luna C18(2) or equivalent (250 mm × 4.6 mm, 5 µm)[1]. Causality: The high surface area and dense bonding provide high theoretical plates for resolving closely related thiophene impurities.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.1).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions & Gradient Program

A gradient from 10% to 95% Acetonitrile ensures that polar synthetic precursors (e.g., p-aminobenzoic acid) elute early, while strongly retained hydrophobic impurities (e.g., thiophene dimers) are efficiently washed off the column[1].

ParameterSpecification
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C (Controls mobile phase viscosity and mass transfer)
Injection Volume 10 µL
Detection PDA at 254 nm (Quantification) and 280 nm (Qualifier)

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
10.0595Linear
16.0595Isocratic Hold
16.19010Step Return
22.09010Re-equilibration
Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of TABA reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent with sonication for 5 minutes to ensure complete solubilization. Make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • System Suitability Solution (Self-Validation Step): Spike the working standard with known related impurities (e.g., thiophene-2-carboxylic acid) at the 1% level.

Workflow Start Method Scouting (Column & Mobile Phase) Optimization Gradient & Flow Optimization (Maximize Resolution) Start->Optimization SST System Suitability Testing (Rs > 2.0, T < 1.5) Optimization->SST Validation ICH Q2(R2) Validation (Specificity, Linearity) SST->Validation Execution Routine Analysis & Stability Testing Validation->Execution

Sequential workflow for HPLC method development, self-validation, and execution.

Method Validation Framework (ICH Q2(R2))

The developed method must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness for analytical procedures[6][7]. The objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose[8].

Specificity and Stability-Indicating Power

Specificity is the ability to assess the analyte unambiguously in the presence of impurities and degradants[9]. Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H₂O₂, thermal at 60°C, and photolytic exposure) must be performed. The PDA detector is utilized to confirm peak purity (Acceptance: Purity Angle < Purity Threshold).

Validation Summary Data

The following table summarizes the quantitative validation parameters, their acceptance criteria per ICH Q2(R2), and typical results expected for this method.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance CriteriaExpected Result
System Suitability 6 replicate injections of Working StandardRSD ≤ 2.0%, Tailing ≤ 1.5, Resolution > 2.0Pass (Self-validating gate)
Specificity Forced degradation & Blank interferenceNo interference at TABA retention timePeak Purity Confirmed
Linearity 5 levels (25% to 150% of target conc.)Correlation coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy (Recovery) Spiked samples at 50%, 100%, 150%Mean recovery 98.0% - 102.0%99.5% ± 0.8%
Precision (Repeatability) 6 independent sample preparations%RSD ≤ 2.0%%RSD = 0.6%
Robustness Deliberate variations in Flow (±0.1 mL), Temp (±2°C)System suitability criteria metRobust across all variations

References

1.[6] MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Available at: [Link] 2.[9] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". Available at: [Link] 3.[7] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link] 4.[8] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at:[Link] 5.[2] Scribd. "HPLC Method Development - Basics". Available at: [Link] 6.[4] ACE HILIC. "Knowledge Note #0021 - HPLC". Available at: [Link] 7.[3] ACS Publications. "Robustness of an Immobilized Artificial Membrane High-Performance Liquid Chromatography Method". Available at: [Link] 8.[1] National Institutes of Health (NIH) PMC. "Phenotypic Optimization of Urea-Thiophene Carboxamides". Available at: [Link] 9.[5] National Institutes of Health (NIH) PMC. "Identification of Disulfides from the Biodegradation of Dibenzothiophene". Available at: [Link] 10. Scientific Information Database (SID). "Determination of Para-Aminobenzoic Acid (PABA)". Available at:[Link]

Sources

Application

Application Note: Using 3-[(Thien-3-ylcarbonyl)amino]benzoic Acid as a Pharmaceutical Intermediate

Executive Summary This guide details the utility, synthesis, and application of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid (referred to herein as Intermediate T3-AB ). This compound represents a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility, synthesis, and application of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid (referred to herein as Intermediate T3-AB ). This compound represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JNK, PIM) and disruptors of protein-protein interactions (e.g., RhoA/ROCK pathway).

Unlike its phenyl-analog (3-benzamidobenzoic acid), the incorporation of the thiophene-3-yl moiety introduces unique electronic properties, altered metabolic stability, and a distinct bond vector that allows for "scaffold hopping" during Hit-to-Lead optimization. This note provides a validated protocol for its synthesis and downstream functionalization.

Structural Significance & Rational Design

Bioisosterism and Geometry

The transition from a phenyl ring to a thiophene ring is a classic bioisosteric replacement. However, the choice of the 3-position (thien-3-yl) versus the more common 2-position is critical:

  • Vector Alignment: The angle of the carbonyl projection in thien-3-yl derivatives differs from thien-2-yl, often allowing the carbonyl oxygen to better engage with the "hinge region" of kinase ATP-binding pockets.

  • Metabolic Stability: Thiophene-2-carboxylic derivatives are prone to oxidation at the vacant 5-position. The 3-substituted isomer alters the electron density, potentially reducing liability to cytochrome P450 oxidation.

  • Solubility: The thiophene sulfur atom increases lipophilicity (

    
    ) slightly but can improve permeability compared to highly polar benzamides.
    
Mechanism of Action in Drug Design

Intermediate T3-AB serves as a bifunctional linker :

  • The Head (Thiophene): Acts as a hydrophobic cap that fits into lipophilic pockets (e.g., the specificity pocket of a kinase).

  • The Linker (Amide): Provides hydrogen bond donor/acceptor motifs essential for orienting the molecule.

  • The Tail (Benzoic Acid): A handle for diversification. The carboxylic acid is rarely the endpoint; it is typically coupled to solubilizing amines or heterocycles to reach solvent-exposed regions of the target protein.

Experimental Protocols

Protocol A: Synthesis of Intermediate T3-AB

Objective: Selective acylation of the amino group of 3-aminobenzoic acid without protecting the carboxylic acid.

Reagents:

  • 3-Aminobenzoic acid (CAS: 99-05-8)[1][2]

  • Thiophene-3-carbonyl chloride (Prepared in situ or purchased, CAS: 39713-71-2)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM, anhydrous)

Workflow Diagram:

SynthesisWorkflow Start Start: 3-Aminobenzoic Acid Coupling Amide Coupling (DCM, 0°C -> RT) Base: Pyridine Start->Coupling Dissolve in DCM Activation Acyl Chloride Preparation (SOCl2, Reflux) Activation->Coupling Dropwise Addn Quench Acidic Quench (1N HCl) Coupling->Quench pH Adjustment Precipitation Precipitation & Filtration Quench->Precipitation Solid forms Product Final Product: Intermediate T3-AB Precipitation->Product Wash & Dry

Caption: Step-by-step synthesis workflow for Intermediate T3-AB via Schotten-Baumann-like conditions.

Step-by-Step Procedure:

  • Preparation of Acyl Chloride:

    • Dissolve Thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to yield crude acid chloride.

  • Coupling Reaction:

    • Dissolve 3-Aminobenzoic acid (1.0 eq) in anhydrous DCM (or THF if solubility is poor).

    • Add Pyridine (2.5 eq) to act as an acid scavenger.

    • Cool the solution to 0°C.

    • Add the Thiophene-3-carbonyl chloride (dissolved in minimal DCM) dropwise over 30 minutes.

  • Workup:

    • Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Crucial Step: Acidify the mixture with 1N HCl to pH ~3. This protonates the pyridine and ensures the benzoic acid moiety is protonated, causing the product to precipitate (if in water/organic mix) or remain in the organic layer while salts are washed out.

    • If precipitate forms: Filter, wash with water, then cold ether.

    • If soluble: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Quality Control Criteria:

Test Acceptance Criteria Method
HPLC Purity > 95% (Area under curve) C18 Column, H₂O/MeCN gradient
1H NMR Confirm amide doublet (~10.5 ppm) DMSO-d6

| Appearance | White to off-white powder | Visual Inspection |

Protocol B: Downstream Functionalization (Library Generation)

Objective: Converting Intermediate T3-AB into a bioactive amide library.

Reagents:

  • Intermediate T3-AB

  • Diverse Amines (

    
    )
    
  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Solvent)

Procedure:

  • Dissolve Intermediate T3-AB (1.0 eq) in DMF (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to activate the carboxylic acid.

  • Add the specific amine (

    
    , 1.1 eq).
    
  • Stir at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC is recommended for library scale.

Case Study: JNK Inhibitor Design

Reference Context: Based on SAR studies involving thiophene-carboxamides (e.g., Stebbins et al., 2011).[3]

The Challenge: Developing an inhibitor for c-Jun N-terminal Kinase (JNK) that avoids the toxicity associated with non-selective kinase inhibitors.

The Solution: Using Intermediate T3-AB, researchers can synthesize a "Dual Inhibitor" that targets both the ATP site and the substrate docking site.

  • Intermediate T3-AB mimics the adenosine ring of ATP.

  • The Benzoic Acid tail is coupled to a substituted piperazine.

  • Result: The thiophene ring occupies the hydrophobic pocket, while the piperazine tail extends to interact with surface residues (Asp/Glu), improving selectivity over p38 MAP kinase.

SAR Logic Diagram:

SAR_Logic Scaffold Intermediate T3-AB (Core Scaffold) Thiophene Thiophene-3-yl Ring (Hydrophobic Pocket) Scaffold->Thiophene Amide Amide Linker (H-Bond Donor/Acceptor) Scaffold->Amide Benzoic Benzoic Acid (Vector for Extension) Scaffold->Benzoic Target Kinase Active Site (JNK/PIM) Thiophene->Target Pi-Stacking / vdW Amide->Target H-Bond to Hinge Benzoic->Target Solubilizing Tail (via Amidation)

Caption: Structure-Activity Relationship (SAR) map showing how T3-AB interacts with kinase domains.

Safety & Handling

  • Hazards: Thiophene derivatives can be skin sensitizers. 3-Aminobenzoic acid is an irritant.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle acyl chlorides in a fume hood.

  • Storage: Store Intermediate T3-AB at 2–8°C, protected from light. It is stable for >12 months if kept dry.

References

  • Stebbins, J. L., et al. (2011).[3] "Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase." Bioorganic & Medicinal Chemistry. Link

  • Shafiee, A., et al. (1983). "Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives." Journal of Pharmaceutical Sciences. Link

  • BenchChem. (2023). "2-[(Thien-3-ylcarbonyl)amino]benzoic acid Structure and Activity Analysis." BenchChem Application Data. Link

  • PubChem. (2023). "Thiophene-3-carboxylic acid - Compound Summary." National Library of Medicine. Link

  • World Intellectual Property Organization. (1997). "WO1997008155A1 - Novel 2,3-dioxo-1,2,3,4-tetrahydro-quinoxalinyl derivatives." Patentscope. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(Thien-3-ylcarbonyl)amino]benzoic Acid

Welcome to the technical support center for the synthesis of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve reaction yields and product purity.

I. Synthesis Overview & Core Principles

The synthesis of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid is fundamentally an amide bond formation reaction. The most common and direct approach is the acylation of 3-aminobenzoic acid with thiophene-3-carbonyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[1][2]

The Schotten-Baumann reaction involves the use of a base, such as aqueous sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid byproduct generated during the acylation.[1] This is crucial because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

II. Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid.

Protocol 1: Schotten-Baumann Synthesis

This classic method is robust and generally provides good yields.

Materials:

  • 3-Aminobenzoic acid

  • Thiophene-3-carbonyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq.) in a 10% aqueous NaOH solution (2.5 eq.). Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

  • Acylation: Slowly add thiophene-3-carbonyl chloride (1.1 eq.) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition. A precipitate may form.

  • Reaction: After the addition is complete, continue stirring the mixture vigorously at room temperature for 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any unreacted thiophene-3-carbonyl chloride.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. This will precipitate the product.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a good starting point.[4]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Diagram of the Schotten-Baumann Reaction Workflow:

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve 3-Aminobenzoic Acid in 10% NaOH (aq) reaction Acylation at 0-5 °C, then stir at RT for 2-3h prep_amine->reaction prep_acyl Thiophene-3-carbonyl Chloride prep_acyl->reaction acidify Acidify with 1M HCl to precipitate product reaction->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under Vacuum recrystallize->dry product Pure 3-[(Thien-3-ylcarbonyl) amino]benzoic acid dry->product

Caption: Workflow for the Schotten-Baumann synthesis.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Q1: My yield is very low. What are the potential causes?

A1: Low yields can stem from several factors. Here's a systematic troubleshooting guide:

  • Purity of Starting Materials:

    • 3-Aminobenzoic Acid: While generally stable, ensure it is free from significant impurities. Its melting point should be sharp, around 178-180 °C.[2][5]

    • Thiophene-3-carbonyl Chloride: This is the most likely culprit. Acyl chlorides are highly moisture-sensitive. Hydrolysis to thiophene-3-carboxylic acid will prevent the reaction. Use freshly opened or distilled thiophene-3-carbonyl chloride. Its melting point should be around 51-54 °C.

  • Reaction Conditions:

    • Base Concentration: Ensure the NaOH solution is of the correct concentration. Insufficient base will not effectively neutralize the HCl byproduct, leading to the deactivation of the amine.[3]

    • Temperature Control: The initial addition of the acyl chloride should be done at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions.

    • Reaction Time: While the reaction is often complete within a few hours, you can monitor its progress using Thin Layer Chromatography (TLC).

  • Workup Procedure:

    • Incomplete Precipitation: Ensure the pH is sufficiently acidic (around 3-4) to fully precipitate the product. The pKa of the carboxylic acid on 3-aminobenzoic acid is around 3.07.[2]

Q2: How can I monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) is an effective method. Use a suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:3 v/v), and visualize the spots under UV light. You should see the consumption of the starting materials and the appearance of a new spot for the product.

Q3: My product is colored, even after recrystallization. What can I do?

A3: Colored impurities can sometimes be removed by treating the hot recrystallization solution with a small amount of activated charcoal before the hot filtration step.[6] Use charcoal sparingly, as it can also adsorb some of your product.

Q4: I am seeing an oily precipitate instead of a solid during workup. What should I do?

A4: "Oiling out" can occur if the product precipitates from a supersaturated solution at a temperature above its melting point in the solvent mixture. Try adding more water to the acidified solution and stirring vigorously to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.

Q5: What are the potential side reactions?

A5: The primary side reaction is the hydrolysis of thiophene-3-carbonyl chloride by water. This forms thiophene-3-carboxylic acid, which will not react with the amine under these conditions. Another possibility, though less likely, is the formation of a di-acylated product on the amine if a very large excess of the acyl chloride is used.

Diagram of Troubleshooting Logic:

Troubleshooting_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup Issues start Low Yield reagent_purity Check Purity of 3-Aminobenzoic Acid start->reagent_purity acyl_chloride Verify Thiophene-3-carbonyl Chloride Quality start->acyl_chloride base_check Confirm Base Concentration start->base_check temp_control Ensure Low Temp During Addition start->temp_control ph_check Check pH for Precipitation start->ph_check solution_acyl Use Freshly Opened or Distilled Acyl Chloride acyl_chloride->solution_acyl monitor Monitor with TLC temp_control->monitor oiling_out Address 'Oiling Out' ph_check->oiling_out

Caption: Troubleshooting guide for low yield issues.

IV. Product Characterization

Confirming the identity and purity of the final product is essential. Below are the expected analytical data for 3-[(Thien-3-ylcarbonyl)amino]benzoic acid.

Analytical Technique Expected Results
Appearance White to off-white solid
Melting Point Expected to be significantly higher than starting materials. A sharp melting range indicates high purity.
¹H NMR (DMSO-d₆)~12.5-13.0 ppm: (s, 1H, -COOH), ~10.0-10.5 ppm: (s, 1H, -NH-), ~7.5-8.5 ppm: (m, aromatic protons from both rings). The exact shifts and coupling patterns will depend on the specific electronic environment.
¹³C NMR (DMSO-d₆)~167-169 ppm: (-COOH), ~163-165 ppm: (-C=O amide), ~115-140 ppm: (aromatic carbons).
IR Spectroscopy (cm⁻¹) ~3300: N-H stretch, ~3300-2500 (broad): O-H stretch (carboxylic acid), ~1700-1680: C=O stretch (carboxylic acid), ~1650: C=O stretch (amide I band), ~1550: N-H bend (amide II band).[7]

V. References

  • Al-Majidi, S. M. R., et al. (2017). Synthesis, Characterization and Evaluation of Antibacterial Activity of Some New Benzothiazole and Tetrazole Derivatives from Schiff Bases. ResearchGate. Available at: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Available at: [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • One Part of Chemistry. (2011, August 5). Recrystallization. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-(Thiophene-3-carboxamido)benzoic acid

Executive Summary Compound: 3-(Thiophene-3-carboxamido)benzoic acid Chemical Class: Aromatic Amide / Benzoic Acid Derivative Primary Challenge: High crystal lattice energy driven by amide hydrogen bonding combined with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-(Thiophene-3-carboxamido)benzoic acid Chemical Class: Aromatic Amide / Benzoic Acid Derivative Primary Challenge: High crystal lattice energy driven by amide hydrogen bonding combined with a hydrophobic thiophene-phenyl core, resulting in poor aqueous solubility at physiological pH.[1][2] Solution Strategy: Utilization of the "pH-Switch" protocol (ionization of the carboxylic acid), dipolar aprotic cosolvents (DMSO), and chaotropic disruption.[2]

Part 1: Diagnostic & Physicochemical Analysis

Q1: Why is this compound effectively insoluble in water despite having a carboxylic acid group?

Technical Insight: The solubility profile of 3-(Thiophene-3-carboxamido)benzoic acid is governed by the competition between its Hydrophilic Head (carboxylic acid) and its Lipophilic Core (thiophene + benzene rings + amide linker).[1]

  • Ionization State (pKa vs. pH): The benzoic acid moiety typically has a pKa of approximately 4.2 .[1] In unbuffered water (pH ~5.5–6.0) or acidic buffers, a significant portion of the molecule remains protonated (neutral).[1][2] The neutral form is highly lipophilic (LogP > 2.5 estimated) and insoluble.[1]

  • Crystal Lattice Energy: The central amide bond (–CONH–) acts as a rigid linker that facilitates strong intermolecular hydrogen bonding in the solid state.[1] This high lattice energy creates a thermodynamic barrier to dissolution that water molecules cannot overcome without thermal or chemical assistance.[1]

Q2: What are the theoretical solubility limits?

Note: Values are estimates based on structural analogs (e.g., 3-(Thiophene-2-carboxamido)benzoic acid) and standard benzoic acid derivatives.

Solvent SystemEstimated SolubilityMechanism of Action
Pure Water (pH < 4) < 0.1 mg/mLNeutral species dominates; hydrophobic effect prevents solvation.[1]
PBS (pH 7.4) 0.5 – 2.0 mg/mLPartial ionization allows some solubility, but counter-ion effects may limit it.[1][2]
0.1 M NaOH (pH > 10) > 10 mg/mLFull ionization to carboxylate salt (

).[1][2]
DMSO > 50 mg/mLDipolar aprotic solvent disrupts amide H-bonds and solvates aromatic rings.[1]
Ethanol 10 – 25 mg/mLSolvates lipophilic core; moderate H-bond disruption.[1]

Part 2: Troubleshooting & Protocols

Q3: How do I prepare a stable stock solution?

The "Golden Standard" DMSO Protocol: Do not attempt to make aqueous stocks directly.[1] Always use a highly concentrated organic stock to minimize the final solvent concentration in your assay.

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to prevent adsorption).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .[1]

    • Why DMSO? It is miscible with water and effectively solvates the aromatic core.

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw cycles which promote precipitation.

Q4: The compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this?

Root Cause: "Solvent Shock." When a hydrophobic molecule in DMSO is suddenly exposed to a highly aqueous environment, the DMSO rapidly diffuses away, leaving the compound "stranded" in water. If the local concentration exceeds the aqueous solubility limit before mixing is complete, it crashes out.

The "Step-Down" Dilution Protocol:

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into PBS (pH 7.4) or media without serum.

    • Critical Step: Vortex immediately upon addition.[1] Do not let the droplet sit on the surface.

  • Check for Precipitate: Inspect for turbidity. If clear, proceed.

  • Final Dilution: Add this intermediate solution to your final assay volume.

Alternative: The "pH-Switch" Method (For Aqueous-Only Applications) If DMSO is toxic to your system, convert the compound to its sodium salt in situ:

  • Dissolve the solid in 1.0 equivalent of 0.1 M NaOH .

  • Vortex until clear (formation of sodium benzoate derivative).

  • Dilute with buffer.[1] Warning: If the buffer pH is acidic, the compound will re-protonate and precipitate.

Q5: Can I use Cyclodextrins?

Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this class of compounds.[1][2] The hydrophobic thiophene ring fits snugly into the cyclodextrin cavity, shielding it from water.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Add the compound to this vehicle and stir/sonicate. This often boosts solubility by 10–50 fold.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for solubilizing 3-(Thiophene-3-carboxamido)benzoic acid based on the end-use application.

SolubilityWorkflow Start Start: Solid Compound 3-(Thiophene-3-carboxamido)benzoic acid AppCheck Determine Application Type Start->AppCheck BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay In Vitro InVivo In Vivo / High Conc. (No DMSO allowed) AppCheck->InVivo In Vivo/Formulation DMSO_Route Prepare 10-50mM Stock in 100% DMSO BioAssay->DMSO_Route Dilution Dilution Step DMSO_Route->Dilution DirectAdd Direct Addition to Media (Risk of Precipitation) Dilution->DirectAdd Rapid Mixing StepDown Intermediate Dilution (1:10 in PBS/Media) Dilution->StepDown Recommended FinalMedia Final Assay Conc. (< 1% DMSO) DirectAdd->FinalMedia StepDown->FinalMedia SaltForm Salt Formation Method Dissolve in 1 eq. NaOH InVivo->SaltForm Cyclodextrin Complexation Method 20% HP-β-CD in Water InVivo->Cyclodextrin CheckpH Check Final pH (Must be > 6.5) SaltForm->CheckpH Cyclodextrin->CheckpH CheckpH->FinalMedia Clear Solution

Caption: Solubility Optimization Workflow. Blue paths indicate standard laboratory protocols; Yellow paths indicate advanced formulation strategies for high-concentration requirements.

References

    • Context: Provides physical property data (MW, storage) for the structural isomer, serving as the primary reference for physicochemical handling.[2]

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1]

    • Context: Authoritative source on the solubility behavior of benzoic acid derivatives and the impact of pKa on aqueous solubility.
  • PubChem. (2025).[1][3] Benzo(b)thiophene-3-carboxylic acid Compound Summary. Retrieved from [Link][1][2][3]

    • Context: Used to verify the lipophilicity and ionization properties of the thiophene-carboxylic acid pharmacophore.
  • Context: Source for the standard DMSO stock preparation and cyclodextrin complex

Sources

Troubleshooting

Removing unreacted 3-aminobenzoic acid from product mixture

Topic: Removal of Unreacted 3-Aminobenzoic Acid (3-ABA) Status: Active Agent: Senior Application Scientist Ticket ID: PUR-3ABA-001[1][2] Executive Summary Removing unreacted 3-aminobenzoic acid (3-ABA) is a common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 3-Aminobenzoic Acid (3-ABA)

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-3ABA-001[1][2]

Executive Summary

Removing unreacted 3-aminobenzoic acid (3-ABA) is a common challenge in amide coupling and scaffold synthesis.[1][2] Its persistence in product mixtures stems from its amphoteric nature (zwitterionic capability).[1] Unlike simple acids or bases, 3-ABA can "hide" in the organic phase or precipitate unexpectedly if the pH is not strictly controlled.[1][2]

This guide provides three tiers of purification protocols ranging from standard extraction to advanced scavenging, designed to ensure high-purity isolation of your target molecule.[1][2]

Tier 1: The Fundamentals (Know Your Contaminant)

Before attempting separation, you must understand the ionization states of 3-ABA.[1][2] Its solubility is dictated by two pKa values.[1]

PropertyValueImplication for Workup
pKa 1 (Carboxyl) ~3.07Below pH 3, the molecule is protonated (Cationic).[1][2]
pKa 2 (Amine) ~4.79Above pH 5, the molecule is deprotonated (Anionic).
Isoelectric Point (pI) ~3.93DANGER ZONE: At pH ~4, 3-ABA is neutral (zwitterion) and least soluble in water.[1][2] It may crash out and contaminate your solid product.[1]
LogP 0.65Moderately lipophilic in its neutral state; will partition into organic solvents (EtOAc, DCM) if pH is near 4.
Tier 2: Liquid-Liquid Extraction (LLE) Strategy

The Issue: Users often perform a single wash (e.g., only NaHCO₃) which fails to remove 3-ABA if the equilibrium shifts toward the zwitterion or if the product interacts with it.[2] The Solution: The "pH Swing" Protocol.[1] You must drive 3-ABA to a fully charged state (Anion or Cation) that is opposite to your product's state.[1][2]

Decision Matrix: Select Your Protocol

G start Identify Your Product Type prod_neutral Product is NEUTRAL (e.g., Amide, Ester) start->prod_neutral prod_basic Product is BASIC (e.g., Amine) start->prod_basic prod_acidic Product is ACIDIC (e.g., Carboxylic Acid) start->prod_acidic action_neutral Dual Wash Protocol: 1. Acid Wash (pH < 1) 2. Base Wash (pH > 9) prod_neutral->action_neutral action_basic Base Wash Protocol: Use 1M NaOH or K2CO3 (Target pH > 10) prod_basic->action_basic action_acidic Acid Wash Protocol: Use 1M HCl (Target pH < 1) prod_acidic->action_acidic result_neutral 3-ABA removed as both Cation and Anion action_neutral->result_neutral result_basic 3-ABA removed as Anion (Product stays organic) action_basic->result_basic result_acidic 3-ABA removed as Cation (Product stays organic) action_acidic->result_acidic

Caption: Logic flow for selecting the correct aqueous wash based on product chemistry.

Protocol A: For Neutral Products (Amides)

Best for: Removing 3-ABA from amide coupling reactions.[1][2]

  • Dissolve: Dilute the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash (Step 1): Wash the organic phase with 1M HCl (2 x Vol).[1]

    • Mechanism:[1][2] Protonates the amine of 3-ABA (forming -NH₃⁺).[1][2] 3-ABA becomes a water-soluble cation.[1][2]

  • Basic Wash (Step 2): Wash the organic phase with Saturated NaHCO₃ or 1M NaOH (2 x Vol).[1]

    • Mechanism:[1][2] Deprotonates the carboxylic acid of any remaining 3-ABA (forming -COO⁻).[1][2] 3-ABA becomes a water-soluble anion.[1][2]

    • Note: This step also removes unreacted acid chlorides or coupling reagents.[1]

  • Finish: Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: For Basic Products (Amines)

Critical Warning: Do NOT use the Acidic Wash from Protocol A, or you will lose your product to the aqueous layer.

  • Dissolve: Dilute crude in DCM (preferred for amines).

  • Basic Wash: Wash vigorously with 1M NaOH (3 x Vol).[1]

    • Mechanism:[1][2] The high pH (>10) ensures 3-ABA is fully deprotonated (Anionic -COO⁻) and stays in the water.[1][2] Your basic product remains neutral/organic.[1]

    • Troubleshooting: If an emulsion forms, add a small amount of Brine (Sat. NaCl) to break it.

Tier 3: Solid-Phase Scavenging (High Purity)

The Issue: LLE causes emulsions, or the product is water-sensitive/amphiphilic.[1][2] The Solution: Chemoselective Scavenger Resins.[1] This is the "Gold Standard" for library synthesis.

Because 3-ABA has two functional handles (Amine and Acid), you can use either Anion or Cation exchange resins, depending on what your product allows.[2]

Option 1: Strong Cation Exchange (SCX)

Use when: Your product is NOT an amine (e.g., neutral amide).

  • Resin: Propylsulfonic acid functionalized silica or polystyrene (e.g., ISOLUTE® SCX-2).[1][2]

  • Mechanism: The sulfonic acid captures the basic amine of 3-ABA.[1][2]

  • Protocol:

    • Dissolve crude in MeOH or DCM/MeOH.[1]

    • Add SCX resin (3-4 equivalents relative to expected 3-ABA excess).[1][2]

    • Shake/Stir for 1 hour at Room Temp.

    • Filter.[1][3][4][5] The 3-ABA stays on the resin; your product is in the filtrate.[1][2]

Option 2: Strong Anion Exchange (SAX) / Carbonate

Use when: Your product is NOT acidic.[1]

  • Resin: Quaternary amine (SAX) or Carbonate-functionalized resin (e.g., MP-Carbonate).[1][2]

  • Mechanism: Captures the carboxylic acid of 3-ABA.[1][2]

  • Protocol:

    • Dissolve crude in DCM or THF.[1]

    • Add Carbonate resin (4 equivalents).

    • Stir for 2 hours.

    • Filter.[1][3][4][5]

Tier 4: Chromatography Troubleshooting

The Issue: 3-ABA streaks or tails on silica/C18 columns, co-eluting with product. The Solution: Mobile Phase Modifiers.[1]

FAQ: Why is 3-ABA streaking on my column? Because it is ionizing during the run.[1][2] On standard silica, the acidic silanols interact with the amine of 3-ABA.[1][2] On C18, the equilibrium between ionized and neutral forms causes peak broadening.

The Fix:

  • For Reverse Phase (C18): Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both water and acetonitrile mobile phases.[1] This forces 3-ABA into a single protonated state, sharpening the peak and usually eluting it early (solvent front).[2]

  • For Normal Phase (Silica): Add 1% Triethylamine (TEA) or 1% Acetic Acid to the eluent.[1] (Note: Acid is usually preferred to prevent hydrolyzing sensitive amides).

References & Validated Sources
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid.[1][2] Retrieved from [Link]

    • Cited for: pKa values (3.07, 4.[6]79) and chemical properties.[7]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

    • Cited for: SCX scavenging protocols and amide purification logic.[1][8]

    • Cited for: Solubility data in organic solvents vs. water.[1][9][10]

  • Sielc Technologies. HPLC Separation of Aminobenzoic Acid Isomers. Retrieved from [Link]

    • Cited for: Chromatographic behavior and mobile phase modification.[1]

Sources

Optimization

Technical Support Center: Optimization of Amide Bond Formation in Thiophene Derivatives

Welcome to the Technical Support Center. Amide bond formation is a cornerstone of medicinal chemistry and drug development, but thiophene derivatives present unique electronic and steric challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Amide bond formation is a cornerstone of medicinal chemistry and drug development, but thiophene derivatives present unique electronic and steric challenges. The electron-rich nature of the thiophene ring can alter the electrophilicity of the activated carboxylate, while functionalization at the 2- or 3-position often introduces severe steric hindrance.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, epimerization-free amidation for your thiophene-based workflows.

Interactive Workflow: Coupling Reagent Selection

G Start Thiophene Amide Coupling Optimization Steric Is the amine sterically hindered? Start->Steric Chiral Does the acid contain an alpha-chiral center? Steric->Chiral No HATU Use HATU / TMP (Overcomes steric bulk) Steric->HATU Yes Scale Is this a process-scale (>10g) synthesis? Chiral->Scale No T3P Use T3P / Pyridine (Prevents epimerization) Chiral->T3P Yes Scale->T3P Yes EDC Use EDC / HOBt (Standard solution phase) Scale->EDC No

Decision tree for selecting optimal amide coupling reagents for thiophene derivatives.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing low yields and N-acylurea byproducts when coupling electron-deficient thiophene-2-carboxylic acids using EDC/HOBt? Causality: Electron-deficient thiophenes (e.g., those bearing halogen or nitro substituents) form highly reactive but unstable 1[1]. If the incoming amine is even slightly sterically hindered, the rate of aminolysis decreases. This extended lifetime allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea byproduct, drastically reducing your yield[1]. Solution: Transition to a phosphonic anhydride like 2[2]. T3P forms a stable phosphonate ester intermediate that is immune to this specific rearrangement, ensuring the activated species remains available for aminolysis.

Q2: My thiophene-containing peptide analogue is epimerizing at the alpha-carbon during HATU-mediated coupling. How can I suppress this? Causality: HATU is an exceptionally powerful coupling reagent that drives fast reaction rates via a 3[3]. However, this strong activation also increases the acidity of the alpha-proton. Epimerization occurs via two main pathways: direct alpha-proton abstraction by the tertiary amine base (e.g., DIPEA), or the formation of an4[4]. The likelihood of oxazolone-mediated epimerization increases when steric hindrance 5[5]. Solution:

  • Modify the Base: Swap DIPEA for a less basic, more sterically hindered base such as1[1]. TMP is bulky enough to prevent direct alpha-proton abstraction while still facilitating the coupling.

  • Switch Reagents: If epimerization persists, switch to T3P combined with pyridine. This specific combination has been proven to 6[6] at the carbon alpha to the carboxylic acid.

Q3: How do I scale up the synthesis of a 5-arylthiophene-2-carboxamide without complicating the downstream purification? Causality: Reagents like HATU and EDC/HOBt generate byproducts (tetramethylurea and substituted ureas, respectively) that can be tedious to remove from the organic phase, often requiring extensive column chromatography. On a process scale, this drastically increases the Process Mass Intensity (PMI) and operational costs. Solution: T3P is the industry standard for 1[1]. The byproducts of T3P are strictly6[6]. These can be quantitatively removed via a simple aqueous wash, allowing for product isolation by direct crystallization or filtration.

Section 2: Standard Optimized Protocol

Self-Validating T3P-Mediated Amide Coupling of Thiophene Derivatives

This protocol utilizes a self-validating system: the reaction's progress is visually and analytically trackable, and the workup inherently verifies the complete removal of coupling byproducts without the need for chromatography.

Materials:

  • Thiophene-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine (for chiral substrates) or DIPEA (for achiral substrates) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (0.1–0.5 M)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the thiophene-carboxylic acid and the amine in the chosen solvent (EtOAc is preferred for seamless downstream aqueous workup).

    • Validation Check: Ensure complete dissolution. Suspensions can lead to trapped unreacted starting materials and incomplete activation.

  • Base Addition: Add the base dropwise to the stirring solution at 0 °C. Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation & Coupling: Add the T3P solution dropwise to the mixture at 0 °C.

    • Causality: The controlled addition at 0 °C prevents thermal spikes that could drive side reactions or premature degradation of the activated phosphonate ester.

  • Reaction Maturation: Allow the reaction to warm to room temperature (20–25 °C). Stir for 2–12 hours depending on steric bulk.

    • Validation Check: Monitor via LCMS. The disappearance of the thiophene acid mass and the appearance of the product mass confirms successful aminolysis.

  • Aqueous Quench & Workup: Dilute the reaction with additional EtOAc and wash sequentially with:

    • 1M HCl (Removes excess amine and pyridine).

    • Saturated aqueous NaHCO₃ (Removes unreacted acid and neutralizes the water-soluble T3P phosphonic acid byproducts).

    • Brine (Removes residual water).

    • Validation Check: The aqueous layer from the NaHCO₃ wash MUST have a pH of ~8. If it is acidic, repeat the wash to ensure all T3P byproducts are neutralized and removed.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the pure thiophene amide.

Section 3: Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for Thiophene Derivatives

Coupling ReagentTypical Yield (%)Epimerization RiskByproduct SolubilityScalability / PMI Impact
HATU / DIPEA 85–95%High (via oxazolone)Poor (Tetramethylurea)Low (High PMI, expensive)
HATU / TMP 80–90%Low to ModeratePoor (Tetramethylurea)Low (High PMI, expensive)
EDC / HOBt 60–80%ModerateModerate (Water-soluble urea)Moderate (Requires HOBt)
T3P / Pyridine 85–95%Very LowExcellent (Aqueous wash)High (Low PMI, green)

Data synthesized from established pharmaceutical process chemistry standards.

References
  • 4 - nih.gov

  • 2 - researchgate.net

  • 3 - wikipedia.org 4.1 - acs.org 5.6 - nih.gov

  • 5 - researchgate.net

Sources

Troubleshooting

Troubleshooting precipitate formation in thiophene-amide solutions

Technical Support Ticket: #T-AM-409 Subject: Troubleshooting Precipitate Formation in Thiophene-Amide Solutions Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Overview: The Thiophene-Amid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #T-AM-409 Subject: Troubleshooting Precipitate Formation in Thiophene-Amide Solutions Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Overview: The Thiophene-Amide Paradox

Welcome to the Technical Support Center. You are likely reading this because your thiophene-amide derivative—a scaffold common in kinase inhibitors and anti-infectives—has unexpectedly precipitated from solution.

This issue typically arises from two competing physicochemical forces:

  • The Thiophene Ring: A lipophilic, electron-rich aromatic system prone to oxidative instability (S-oxidation).

  • The Amide Linker: A polar motif capable of strong intermolecular hydrogen bonding, leading to aggregation and "stacking."

Below is a diagnostic guide to identify the root cause of your precipitation based on visual cues and experimental context, followed by validated recovery protocols.

Part 1: Diagnostic Triage (Visual Identification)

Use the following decision matrix to identify the nature of your precipitate.

TroubleshootingMatrix Start Precipitate Appearance White White / Crystalline (or Gel) Start->White Dark Dark Brown / Black (Tarry) Start->Dark Grey Grey / Fine Powder Start->Grey Cause1 Amide Aggregation (H-Bond Stacking) White->Cause1 In non-polar solvent Cause2 Thiophene Oxidation (Polymerization) Dark->Cause2 Exposed to air/light Cause3 Residual Palladium (Metal Leaching) Grey->Cause3 Post-coupling rxn Action1 Disrupt H-Bonds (Polar Aprotic Co-solvent) Cause1->Action1 Action2 Degas Solvents + Add Antioxidant Cause2->Action2 Action3 Add Metal Scavenger (SiliaMetS / TMT) Cause3->Action3

Figure 1: Diagnostic workflow for identifying the root cause of precipitation based on physical appearance.

Part 2: Detailed Troubleshooting Protocols

Issue 1: The "White Crash" (Amide Aggregation)

Symptoms: The solution turns cloudy, forming a white solid or a semi-transparent gel. Root Cause: Amides are both hydrogen bond donors and acceptors.[1] In non-polar solvents (e.g., DCM, Toluene), thiophene-amides self-associate into "ribbons" or dimers rather than interacting with the solvent [1]. This is thermodynamically favorable and leads to rapid crashing out.

Corrective Protocol:

  • Solvent Polarity Switch: Introduce a polar aprotic co-solvent to compete for hydrogen bonding sites.

  • Temperature Modulation: Gently heat to break intermolecular H-bonds, then cool slowly to favor intramolecular bonding if possible.

Recommended Solvent Systems:

Solvent ClassExamplesAction MechanismRecommended Ratio
Primary DCM, EtOAcDissolves lipophilic thiophene80-90%
H-Bond Disruptor DMF, DMSO, NMPCompetes for Amide H-bonds10-20%
Protic (Caution) Methanol, EthanolCan aid solubility but may induce solvate formation<10%

Expert Tip: If your compound "oils out" instead of crystallizing, it indicates the solvent boiling point is higher than the compound's melting point in that mixture. Switch to a lower-boiling solvent system (e.g., DCM/Hexane instead of Toluene/Heptane).

Issue 2: The "Dark Crash" (Thiophene Oxidation)

Symptoms: Solution turns yellow


 orange 

dark brown/black tar. Root Cause: Thiophenes are electron-rich and isosteric with benzene but significantly more reactive toward oxidation.
  • S-Oxidation: Trace peroxides in solvents (ethers) or atmospheric oxygen can oxidize the sulfur to thiophene S-oxide.

  • Dimerization: Thiophene S-oxides are highly unstable dienes. They undergo rapid Diels-Alder dimerization and subsequent SO₂ extrusion/polymerization to form dark, insoluble oligomers [2].

Corrective Protocol:

  • Peroxide Test: Verify your ether solvents (THF, Dioxane, Diethyl Ether) are peroxide-free using quantofix strips.

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes before dissolution.

  • Acid Scavenging: If the solution is acidic (common after deprotection steps), neutralize immediately. Acid accelerates thiophene polymerization.

  • Silica Pre-treatment: If purifying, thiophenes can degrade on acidic silica gel. Pre-treat the column with 1% Triethylamine (Et₃N) in Hexane to neutralize active sites [3].

Issue 3: The "Grey Crash" (Residual Palladium)

Symptoms: Fine grey/black powder precipitates upon standing or cooling. Root Cause: Thiophene-amides are often synthesized via Suzuki or Buchwald couplings. The thiophene sulfur and amide nitrogen are excellent ligands for Palladium (Pd). "Pd-Black" (colloidal Pd(0)) can remain solubilized as nanoparticles until the solution cools or concentrates [4].

Corrective Protocol: Standard filtration (Celite) is often insufficient for colloidal Pd.

  • Chemical Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol or TMT) to the solution. Stir for 4 hours at 40°C.

  • Filtration: Filter through a 0.45 µm PTFE membrane.

  • Visual Check: The grey hue should disappear.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Acetone for recrystallization? A: Yes, but with caution. Acetone is an excellent solvent for thiophene-amides, but it can form Schiff bases with primary amides under acidic conditions. Ensure your compound is neutral before heating in acetone.

Q: Why does my compound precipitate when I add water? A: This is the "Antisolvent Effect." Water is highly polar and creates a high energy penalty for the lipophilic thiophene ring. While useful for final isolation, uncontrolled water addition causes amorphous precipitation (trapping impurities). Protocol: Add water dropwise to a hot solution until turbidity persists, then cool slowly.

Q: My LCMS shows a mass of M+16 or M+32. Is this the precipitate? A: This confirms Oxidation . M+16 is the Thiophene S-oxide (or N-oxide if a pyridine is present). M+32 is the sulfone. Once these peaks appear, the degradation cascade (polymerization) has begun. Isolate the M+0 peak immediately via chromatography using degassed solvents.

Part 4: Scientific Mechanism (S-Oxidation Pathway)

Understanding the instability of the thiophene ring is crucial for handling.

ThiopheneDegradation Thiophene Thiophene-Amide (Stable) SOxide Thiophene S-Oxide (Highly Reactive Diene) Thiophene->SOxide Oxidation Oxidant Oxidant (O2 / Peroxides) Oxidant->SOxide Dimer Diels-Alder Dimer (Transient) SOxide->Dimer Self-Reaction Polymer Insoluble Polymer / Tar (Dark Precipitate) Dimer->Polymer Aromatization SO2 Loss of SO2 Dimer->SO2

Figure 2: The oxidative degradation pathway of thiophenes leading to insoluble tar.

References

  • Amide Hydrogen Bonding & Solubility

    • Source: "Physical Properties of Amides."[1][2] Chemistry LibreTexts.

    • URL:[Link]

  • Thiophene Oxidation Mechanism

    • Source: "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." Chem Res Toxicol.[3] (NIH/PubMed).

    • URL:[Link]

  • Purification of Thiophenes (Silia Pre-treatment)
  • Palladium Removal Strategies

    • Source: "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Thiophene-3-Carbonyl Couplings

Welcome to the Technical Support Center for synthetic workflows involving thiophene-3-carboxylic acid derivatives. This guide is designed for drug development professionals and researchers facing bottlenecks in amide or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic workflows involving thiophene-3-carboxylic acid derivatives. This guide is designed for drug development professionals and researchers facing bottlenecks in amide or ester bond formation.

The Core Issue: Why is Thiophene-3-Carbonyl Coupling Difficult?

When attempting to couple thiophene-3-carboxylic acid with bulky amines (e.g., isobutylamine, tert-butylamine, or complex secondary amines), standard coupling protocols often fail or produce negligible yields[1].

The Causality: The difficulty originates from the fundamental geometry of the thiophene ring. Unlike a 6-membered benzene ring with internal bond angles of 120°, the 5-membered thiophene ring has smaller internal bond angles (~111°). This geometric constraint forces substituents at the 2- and 4-positions to splay outward, effectively "pinching" the reaction center at the 3-position. When a sterically demanding nucleophile approaches the activated thiophene-3-carbonyl intermediate, the steric clash significantly raises the activation energy barrier[2]. Consequently, standard carbodiimide coupling agents (like EDC or DIC) fail because the intermediate is too crowded to undergo nucleophilic attack, leading to non-productive pathways such as hydrolysis or N-acylurea rearrangement[1].

Workflow Visualization: Selecting Your Strategy

G Start Thiophene-3-carboxylic acid Check Amine Steric Bulk? Start->Check RouteA High Bulk (e.g., t-Butylamine) Acyl Chloride Route Check->RouteA High RouteB Moderate Bulk HATU/COMU + DIPEA Check->RouteB Low/Mod InterA Thiophene-3-carbonyl chloride (Highly Electrophilic) RouteA->InterA InterB Active HOAt Ester (Stabilized Intermediate) RouteB->InterB Product Thiophene-3-carboxamide InterA->Product Add Amine + Base InterB->Product Add Amine

Workflow for selecting thiophene-3-carbonyl coupling strategies based on amine steric bulk.

Quantitative Data: Coupling Strategy Comparison

To bypass the steric bottleneck, you must either increase the electrophilicity of the carbonyl carbon (Acyl Chloride method) or use an intermediate that facilitates proximity-driven coupling (Uronium method).

Coupling StrategyReagents / ActivatorSteric ToleranceTypical YieldPrimary Byproduct
Carbodiimide EDC / HOBt / TEALow< 20%N-acylurea (unreactive dead-end)
Uronium/Aminium HATU / DIPEAModerate65 - 85%Tetramethylurea (water soluble)
Acyl Chloride Oxalyl Chloride / DMFHigh85 - 95%CO₂, CO, HCl (volatile/gas)

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the physical checkpoints are observed.

Protocol A: The Acyl Chloride Method (For Highly Hindered Amines)

When steric hindrance is severe, converting the acid to an acyl chloride is the most reliable method[2]. The acyl chloride is highly electrophilic and small enough to bypass the steric bulk that blocks larger active esters[3].

Step 1: Activation

  • Suspend thiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) at 0 °C[4].

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Dropwise, add oxalyl chloride (1.2 - 1.5 eq)[4]. Self-Validation Checkpoint: You must observe immediate effervescence (bubbling). This is the release of CO₂ and CO gases, confirming that the Vilsmeier-Haack intermediate is actively converting the acid to the acyl chloride. If bubbling does not occur, your oxalyl chloride has likely degraded.

  • Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.

Step 2: Concentration

  • Concentrate the mixture in vacuo using a rotary evaporator to remove excess oxalyl chloride and DCM[4]. Self-Validation Checkpoint: A pale yellow oil or solid should remain. This is the crude thiophene-3-carbonyl chloride[3]. Do not attempt to purify this intermediate via chromatography; use it immediately[2].

Step 3: Amidation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, prepare a solution of the bulky amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 - 2.0 eq) in DCM at 0 °C[4],[2].

  • Add the acyl chloride solution dropwise to the amine solution. Self-Validation Checkpoint: The reaction will generate heat (exothermic) and amine hydrochloride salts will precipitate as a white cloud, confirming the formation of the amide bond.

Protocol B: The HATU Method (For Moderately Hindered Amines)

If acyl chloride formation is incompatible with acid-sensitive functional groups in your molecule, use HATU. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates coupling via a neighboring group effect (intramolecular hydrogen bonding).

Step 1: Pre-activation

  • Dissolve thiophene-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq). Self-Validation Checkpoint: The solution will rapidly transition from colorless to a distinct yellow color. This visual cue confirms the deprotonation of the acid and the successful formation of the active HOAt ester.

Step 2: Coupling

  • Add the amine (1.1 eq) to the yellow solution.

  • Stir at room temperature for 4-12 hours. Monitor via LC-MS until the active ester mass is consumed.

Frequently Asked Questions (FAQs)

Q: Why did my EDC/HOBt coupling yield almost no product, but a lot of a new, highly non-polar spot on TLC? A: You likely formed the N-acylurea byproduct[1]. In sterically hindered systems like thiophene-3-carbonyls, the initial O-acylisourea intermediate formed by EDC is too crowded for the amine to attack quickly. Instead, it undergoes an irreversible intramolecular O-to-N acyl migration, forming a dead-end N-acylurea which is unreactive and appears as a non-polar spot on TLC.

Q: Can I use thionyl chloride (SOCl₂) instead of oxalyl chloride for Protocol A? A: Yes, thionyl chloride is a viable alternative[2]. However, oxalyl chloride is generally preferred for small-scale drug development because its byproducts (CO, CO₂) are entirely gaseous, and excess reagent is easily removed under mild vacuum at room temperature[4]. Thionyl chloride often requires heating and its removal can sometimes degrade sensitive substrates.

Q: Does the choice of base matter in the acyl chloride amidation step? A: Absolutely. While triethylamine (TEA) is standard, if you are experiencing low yields with a highly hindered secondary amine, switch to N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are more sterically hindered themselves, preventing them from acting as competing nucleophiles and reacting with the thiophene-3-carbonyl chloride.

References

1.[1] "The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters" - National Institutes of Health (PMC). Available at: 2.[4] "Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol" - The Royal Society of Chemistry. Available at: 3.[2] "N-Isobutylthiophene-3-carboxamide: A Technical Guide for Drug Development Professionals" - Benchchem. Available at: 4.[3] "Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base" - MDPI. Available at:

Sources

Troubleshooting

Thiophene Acid Chloride Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for thiophene acid chloride synthesis. Converting thiophene carboxylic acids to their corresponding acyl chlorides is a foundational transformation in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiophene acid chloride synthesis. Converting thiophene carboxylic acids to their corresponding acyl chlorides is a foundational transformation in medicinal chemistry and materials science. However, the electron-rich nature of the thiophene ring makes it uniquely susceptible to side reactions such as electrophilic chlorination, polymerization, and Friedel-Crafts self-acylation.

This guide provides causality-driven troubleshooting, optimized protocols, and mechanistic insights to ensure high-yielding, clean conversions for researchers and drug development professionals.

Section 1: Core Principles & Mechanistic Causality (FAQs)

Q1: Why is the thiophene ring so prone to degradation and side reactions during acid chloride synthesis? A: Thiophene is a highly reactive, electron-rich heteroaromatic system. The sulfur atom donates electron density into the ring, strongly activating the C2 and C5 positions toward electrophilic attack [1]. When exposed to harsh chlorinating agents (like neat thionyl chloride, SOCl₂) at elevated temperatures, the ring can undergo unintended electrophilic aromatic substitution, leading to mono- or poly-chlorinated impurities (e.g., 5-chloro-2-thiophenecarbonyl chloride)[2]. Furthermore, the acidic conditions generated by HCl and SO₂ byproducts can catalyze the polymerization or resinification of the thiophene ring, resulting in dark, tarry reaction mixtures [2].

Q2: Should I use Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) for my thiophene substrate? A: For electron-rich heterocycles like thiophene, oxalyl chloride with catalytic N,N-dimethylformamide (DMF) is vastly superior. While SOCl₂ is a classic reagent that drives the reaction forward via the irreversible evolution of SO₂ and HCl gases [4], it often requires heating (reflux) which exacerbates ring chlorination and thermal degradation [3]. Oxalyl chloride, activated by DMF to form the highly electrophilic Vilsmeier-Haack complex, allows the reaction to proceed rapidly at 0 °C to room temperature [5]. This milder thermal profile effectively suppresses electrophilic ring chlorination and Friedel-Crafts self-acylation [6].

Q3: I am observing a dimeric ketone impurity. What is causing this? A: This is a classic Friedel-Crafts acylation side reaction. Once the thiophene acid chloride is formed, it acts as a strong electrophile. If any Lewis acidic impurities (or even trace metals from equipment) are present, they can catalyze the attack of an unreacted thiophene molecule onto the newly formed acid chloride, yielding a dithienyl ketone [6]. To minimize this, maintain strict temperature control (keep below 25 °C), use highly pure reagents, and avoid prolonged reaction times once conversion is complete.

Section 2: Reagent System Comparison

To guide your experimental design, the following table summarizes the performance metrics of common chlorinating systems applied to thiophene carboxylic acids.

Reagent SystemOperating TemperatureReaction TimeRing Chlorination RiskPolymerization RiskTypical Yield
Neat SOCl₂ 60–80 °C (Reflux)2–4 hoursHighHigh (Tarry residues)40–60%
SOCl₂ in Toluene 40–60 °C4–6 hoursModerateModerate65–80%
(COCl)₂ + cat. DMF in DCM 0 °C to 25 °C1–2 hoursLowLow>90%
PCl₅ (Neat/Solvent) 25–50 °C1–3 hoursHighModerate50–70%

Note: Oxalyl chloride systems provide the best balance of reactivity and chemoselectivity, avoiding the involatile phosphorus salts left behind by PCl₅ [5].

Section 3: Visualizing the Workflow & Troubleshooting Logic

Understanding the mechanistic branching of your reaction is critical for troubleshooting. The diagram below illustrates the pathway of Vilsmeier-Haack activation alongside the thermal and chemical triggers for side reactions.

G Start Thiophene Carboxylic Acid Reagent Add (COCl)2 + cat. DMF in DCM (0 °C to RT) Start->Reagent Side2 Polymerization / Tars (Thermal Degradation) Start->Side2 Harsh acidic conditions High Temp Vilsmeier Vilsmeier-Haack Complex Activation Reagent->Vilsmeier DMF Catalysis Intermediate Acyl Chlorosulfite / Intermediate Vilsmeier->Intermediate Product Thiophene Acid Chloride (Target) Intermediate->Product Clean conversion (Gas evolution) Side1 Ring Chlorination (Over-chlorination) Intermediate->Side1 Excess Cl2 / SOCl2 High Temp Side3 Friedel-Crafts Ketones (Self-Acylation) Product->Side3 Lewis acids present High Temp

Mechanistic pathway of thiophene acid chloride synthesis and potential side reactions.

When impurities arise, use the following decision tree to isolate the root cause and implement the correct protocol adjustment.

Troubleshooting Issue Identify Impurity in Product Imp1 Ring-Chlorinated Thiophene Issue->Imp1 Imp2 Black Tarry Residue Issue->Imp2 Imp3 Unreacted Carboxylic Acid Issue->Imp3 Sol1 Switch SOCl2 to (COCl)2 Lower Temp to 0 °C Imp1->Sol1 Causality: Electrophilic attack Sol2 Dilute in DCM/Toluene Avoid Reflux Imp2->Sol2 Causality: Acid-catalyzed oligomerization Sol3 Check DMF Catalyst Ensure Anhydrous Conditions Imp3->Sol3 Causality: Incomplete activation / Hydrolysis

Troubleshooting decision tree for common thiophene acid chloride impurities.

Section 4: Self-Validating Experimental Protocol

To ensure trust and reproducibility, the following protocol utilizes the oxalyl chloride/DMF method. It includes built-in validation checkpoints so you can confirm the reaction's success before proceeding to downstream coupling.

Optimized Protocol: Synthesis of Thiophene-2-Carbonyl Chloride

Materials:

  • Thiophene-2-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas bubbler (to monitor CO, CO₂, and HCl evolution). Purge the system with dry Nitrogen or Argon. Causality: Moisture hydrolyzes the Vilsmeier complex and the final acid chloride back to the starting material [5].

  • Substrate Dissolution: Suspend Thiophene-2-carboxylic acid in anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Catalyst Addition: Add catalytic DMF (0.05 equiv). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is significantly more electrophilic than oxalyl chloride alone, allowing the reaction to proceed at low temperatures [4].

  • Reagent Addition: Slowly add oxalyl chloride (1.2 equiv) dropwise over 15 minutes. Observe immediate gas evolution.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. The reaction is visually complete when the suspension becomes a clear, homogeneous solution and gas evolution ceases.

  • Self-Validation Checkpoint (TLC Quench): Do not run TLC directly on the acid chloride (it will streak or hydrolyze on the silica). Instead, withdraw 10 µL of the reaction mixture and quench it into 100 µL of anhydrous methanol containing a drop of triethylamine. Run TLC (Hexanes/EtOAc) against the starting material. The formation of a high-Rf methyl ester spot confirms complete conversion of the acid [4].

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride. To ensure complete removal of volatile byproducts, co-evaporate twice with anhydrous toluene.

  • Storage: The resulting thiophene-2-carbonyl chloride should be a pale yellow to amber oil. Use immediately in situ or store under an inert atmosphere at -20 °C to prevent degradation [7].

References

  • Benchchem. "Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis". Benchchem. 1

  • Benchchem. "Technical Support Center: Chlorination of Thiophene". Benchchem. 2

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides". Master Organic Chemistry. 3

  • OrgoSolver. "Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2)". OrgoSolver. 4

  • ReactionWeb. "Carboxylic Acid + SOCl2". ReactionWeb.io. 5

  • Google Patents. "US4321399A - Preparation of 2-thiophenecarbonyl chloride". Google Patents. 6

  • GuideChem. "2-Thiophenecarbonyl chloride 5271-67-0 wiki". GuideChem. 7

Sources

Optimization

Technical Support Center: pH Stability of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid

Status: Operational Role: Senior Application Scientist Subject: Physicochemical Stability & Solubility Optimization Introduction: The Physicochemical Profile Welcome to the technical support guide for 3-[(Thien-3-ylcarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Physicochemical Stability & Solubility Optimization

Introduction: The Physicochemical Profile

Welcome to the technical support guide for 3-[(Thien-3-ylcarbonyl)amino]benzoic acid . As researchers, you are likely utilizing this compound as a building block or a specific inhibitor in biological assays.

To successfully handle this molecule, you must understand its core duality: it is an organic acid (benzoic acid moiety) and a stable amide (thiophene-linker). The most frequent user reports we receive involve "compound loss" or "precipitation," which are almost exclusively solubility events driven by pH, rather than chemical degradation.

Key Physicochemical Parameters:

  • Functional Groups: Carboxylic acid (-COOH), Secondary Amide (-NH-CO-), Thiophene ring.

  • Predicted pKa: ~4.0 – 4.2 (Carboxylic acid). The amide nitrogen is non-basic.

  • Dominant Species at pH 7.4: Anionic (Carboxylate, -COO⁻).

  • Dominant Species at pH < 3.0: Neutral (Protonated, -COOH) – High Precipitation Risk.

Module 1: Solubility & Precipitation (The "Crash Out" Guide)

User Issue: "My compound precipitated when I added it to the assay buffer or diluted my DMSO stock."

Root Cause: This is a thermodynamic solubility issue, not chemical instability. The molecule behaves according to the Henderson-Hasselbalch equation .

  • pH > 5.5: The carboxylate anion dominates, offering high aqueous solubility.

  • pH < 4.0: The neutral protonated form dominates. This species is hydrophobic (lipophilic) and will precipitate if the concentration exceeds its intrinsic solubility (

    
    ), which is likely 
    
    
    
    in pure water.
Troubleshooting Protocol: Solubility Optimization
ParameterRecommendationScientific Rationale
Stock Solvent DMSO (10–20 mM) The amide and thiophene moieties ensure high solubility in aprotic polar solvents. Avoid ethanol if possible to prevent esterification risks during long-term storage.
Assay Buffer pH Keep pH > 6.0 Ensures the carboxylic acid is ionized (

), maintaining solubility.
Acidic Assays Use Co-solvents If you must work at pH < 5, add 1–5% DMSO or include a solubilizing agent like Cyclodextrin (HP-

-CD)
to sequester the hydrophobic neutral form.
Mixing Order Buffer into DMSO Incorrect: Adding DMSO stock to a static buffer volume. Correct: Slowly add DMSO stock to vortexing buffer to prevent local high-concentration "hotspots" where precipitation nuclei form.
Visual Workflow: Solubility Decision Tree

SolubilityLogic Start User: Compound Precipitated CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 4.5 CheckPH->IsAcidic Yes IsNeutral pH > 6.0 CheckPH->IsNeutral No ActionAcid CAUSE: Protonation (Neutral Species) FIX: Increase pH or add 5% DMSO/Cyclodextrin IsAcidic->ActionAcid ActionNeutral CAUSE: Salting Out or Supersaturation FIX: Check Ionic Strength or Lower Concentration IsNeutral->ActionNeutral

Figure 1: Decision logic for diagnosing precipitation events based on solution pH.

Module 2: Chemical Stability (Hydrolysis & Degradation)

User Issue: "I see new peaks in my LC-MS chromatogram after 24 hours."

Root Cause: While amides are generally stable, this molecule is susceptible to amide hydrolysis under stress conditions (extreme pH + heat).

  • Acidic Hydrolysis (pH < 2): Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.[1][2]

  • Basic Hydrolysis (pH > 10): Direct nucleophilic attack by hydroxide ions (

    
    ).
    

Degradation Products: Hydrolysis cleaves the molecule into two distinct fragments:

  • 3-Aminobenzoic acid (Amine fragment).[3]

  • Thiophene-3-carboxylic acid (Acid fragment).

Stability FAQ

Q: Is the compound stable in cell culture media (pH 7.4, 37°C)? A: Yes. The amide bond is kinetically stable at physiological pH and temperature. You should expect <1% degradation over 48 hours unless specific amidase enzymes are present in the media (e.g., from liver microsomes or serum).

Q: Can I store the DMSO stock at Room Temperature? A: No. Always store at -20°C. While pH isn't an issue in pure DMSO, trace water in DMSO can cause slow hydrolysis over months. Additionally, the thiophene ring is sensitive to oxidation (turning the solution yellow/brown). Keep stocks dark and frozen.

Visual Pathway: Degradation Mechanism

HydrolysisPath Parent Parent Molecule (Amide) Conditions Stress: pH < 2 or pH > 10 + Heat Parent->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Hydrolysis Prod1 Product A: 3-Aminobenzoic acid Intermediate->Prod1 Prod2 Product B: Thiophene-3-carboxylic acid Intermediate->Prod2

Figure 2: Hydrolysis pathway generating primary degradation products under stress conditions.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "My peak is tailing significantly or splitting."

Scientific Context: The carboxylic acid moiety interacts strongly with the stationary phase (C18) and stainless steel hardware if the mobile phase pH is near the compound's pKa.

Protocol: Analytical Method Optimization

  • Mobile Phase pH:

    • Do NOT run at pH 4.0–4.5. This is the pKa buffering region where the molecule splits between ionized and neutral forms, causing peak splitting.

    • Recommended:Acidic (0.1% Formic Acid, pH ~2.7) to keep it fully protonated (neutral), or Basic (10mM Ammonium Bicarbonate, pH 8.0) to keep it fully ionized.

  • Peak Tailing Fix:

    • If using acidic conditions, the neutral carboxylic acid can drag. Increase ionic strength slightly or switch to a "Polar C18" column designed for organic acids.

  • Detection (UV):

    • The thiophene and benzene rings provide strong UV absorption.

    • 
      :  Likely ~250–280 nm.
      
    • Note: If using LC-MS, operate in Negative Mode (ESI-) for the carboxylic acid (M-H)⁻, or Positive Mode (ESI+) if the amide nitrogen can be protonated (though this is difficult; usually the amine fragment is detected in positive mode after degradation).

References & Authority

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4] (Defines stress testing protocols for hydrolysis and oxidation).

  • Amide Bond Stability . Smith, M. B., & March, J. March's Advanced Organic Chemistry. (General reference for amide hydrolysis kinetics in acidic/basic media).

  • Benzoic Acid pKa Data . National Center for Biotechnology Information. PubChem Compound Summary for CID 243 (Benzoic Acid). (Source for structural analog pKa comparison).

  • Thiophene Chemistry . Mishra, R. et al. Thiophenes: A structural overview. (Reference for thiophene oxidation sensitivity).

Disclaimer: This guide is based on structure-activity relationship (SAR) principles and standard physicochemical properties of benzoic acid derivatives. Empirical validation in your specific assay buffer is always recommended.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to FTIR Absorption Bands: Amide and Carboxylic Acid Groups

For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups are paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups are paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering rapid and non-destructive insights into molecular structure. This guide provides an in-depth, objective comparison of the FTIR absorption bands for two of the most fundamental and ubiquitous functional groups in biological and chemical systems: amides and carboxylic acids. By understanding their distinct spectral signatures and the factors influencing them, you can enhance the accuracy and reliability of your molecular analyses.

The Foundation: Understanding Molecular Vibrations in FTIR

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[1][2] When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to their natural vibrational modes.[1][2] An FTIR spectrometer measures this absorption, generating a spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹), effectively creating a unique molecular "fingerprint".[2][3] This guide will dissect the characteristic fingerprints of amide and carboxylic acid functionalities, moving beyond simple peak identification to explore the subtleties of their spectral behavior.

The Amide Linkage: The Backbone of Proteins

The amide group (-CO-NH-) is the fundamental repeating unit of the peptide bonds that form the backbone of proteins.[4] Its vibrational modes are highly sensitive to the protein's secondary structure (α-helices, β-sheets, turns, and random coils), making FTIR an invaluable tool for conformational analysis.[5][6][7] The most prominent and diagnostically useful amide bands are Amide I, Amide II, and Amide A.[5][6]

Key Amide Absorption Bands:
  • Amide I (1600-1700 cm⁻¹): This is the most intense and widely used absorption band for protein secondary structure analysis.[5][6] It arises primarily from the C=O stretching vibration (approximately 70-85%) of the amide group, with minor contributions from C-N stretching and N-H bending.[6][8] The precise frequency of the Amide I band is determined by the hydrogen-bonding pattern and geometry of the polypeptide backbone.[6][7] For instance, α-helices typically absorb around 1654 cm⁻¹, while β-sheets show a major peak around 1633 cm⁻¹.[7]

  • Amide II (1510-1580 cm⁻¹): This band is more complex than Amide I, originating from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%) vibrations.[6] While also sensitive to conformation, its complexity can make detailed interpretation more challenging.[6]

  • Amide III (1200-1350 cm⁻¹): This is a very complex band resulting from a mixture of several coordinate displacements and is generally weak.[4][6][9]

  • Amide A (~3300-3500 cm⁻¹): This band is associated with the N-H stretching vibration.[4][5] Its position is sensitive to hydrogen bonding.

The analysis of overlapping components within the Amide I band can be enhanced through mathematical procedures like Fourier self-deconvolution and second derivative analysis to quantify the secondary structure of proteins.[5][10]

The Carboxylic Acid Group: A Hub of Reactivity

The carboxylic acid group (-COOH) is a defining feature of amino acids and a wide range of organic molecules. Its FTIR spectrum is dominated by the vibrations of the hydroxyl (O-H) and carbonyl (C=O) moieties, which are profoundly influenced by strong intermolecular hydrogen bonding.[1][11]

Key Carboxylic Acid Absorption Bands:
  • O-H Stretch (2500-3300 cm⁻¹): This is arguably the most characteristic feature of a carboxylic acid in an FTIR spectrum. It appears as a very broad and intense absorption band.[12][13][14] The extreme broadness is a direct consequence of strong hydrogen bonding, which typically leads to the formation of cyclic dimers in the condensed phase.[11][12] This broad O-H band often overlaps with the sharper C-H stretching bands.[12]

  • C=O Stretch (1700-1760 cm⁻¹): The carbonyl stretch of a carboxylic acid gives rise to a strong and sharp peak.[1][12] In hydrogen-bonded dimers, this band typically appears around 1700-1725 cm⁻¹.[1][11] If the acid is in a dilute, non-hydrogen bonding solvent, the monomeric form will absorb at a higher frequency, around 1760 cm⁻¹.[13] Conjugation with a double bond or an aromatic ring can lower the C=O stretching frequency.[1][11]

  • C-O Stretch (1210-1320 cm⁻¹): This band, arising from the stretching of the carbon-oxygen single bond, is of medium to strong intensity.[11][12]

  • O-H Bend (910-950 cm⁻¹ and ~1400-1440 cm⁻¹): The in-plane and out-of-plane bending vibrations of the O-H group also produce characteristic absorptions.[11][12]

Comparative Analysis: Amide vs. Carboxylic Acid

The following table summarizes the key distinguishing features of the FTIR absorption bands for amide and carboxylic acid groups.

Vibrational Mode Amide Group Wavenumber (cm⁻¹) Appearance Carboxylic Acid Group Wavenumber (cm⁻¹) Appearance
N-H / O-H Stretch N-H Stretch (Amide A)~3300-3500Moderately broad, medium to strongO-H Stretch2500-3300Very broad, strong
C=O Stretch C=O Stretch (Amide I)1600-1700Strong, sharpC=O Stretch1700-1760Strong, sharp
N-H Bend / C-N Stretch N-H Bend & C-N Stretch (Amide II)1510-1580Medium to strong, sharp---
C-O Stretch ---C-O Stretch1210-1320Medium to strong, sharp
O-H Bend ---O-H Bend910-950 & ~1400-1440Medium, broad

Visualizing the Vibrations

To better understand the atomic motions that give rise to these characteristic absorption bands, the following diagrams illustrate the primary stretching and bending vibrations for both amide and carboxylic acid functional groups.

AmideVibrations cluster_amideI Amide I (C=O Stretch) cluster_amideII Amide II (N-H Bend & C-N Stretch) A1 C O1 O A1->O1 N1 N A1->N1 R1 R A1->R1 H1 H N1->H1 R2 R' N1->R2 A2 C O2 O A2->O2 N2 N A2->N2 R3 R A2->R3 H2 H N2->H2 R4 R' N2->R4

Caption: Primary vibrational modes for the Amide I and Amide II bands.

CarboxylicAcidVibrations cluster_oh_stretch O-H Stretch cluster_co_stretch C=O Stretch C1 C O1 O C1->O1 O2 O C1->O2 R1 R C1->R1 H1 H O2->H1 C2 C O3 O C2->O3 O4 O C2->O4 R2 R C2->R2 H2 H O4->H2

Sources

Comparative

Comparative Mass Spectrometry Guide: Thiophene-Benzamides vs. Benzamides

Executive Summary: The Bioisostere Challenge In medicinal chemistry, the thiophene ring is a classic bioisostere for the benzene ring. However, when these moieties are incorporated into amide scaffolds—specifically -aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Challenge

In medicinal chemistry, the thiophene ring is a classic bioisostere for the benzene ring. However, when these moieties are incorporated into amide scaffolds—specifically


-aryl-thiophene-2-carboxamides  (Thiophene-Benzamides) versus standard 

-aryl-benzamides
—their mass spectrometric behaviors diverge significantly.

This guide provides a technical deep-dive into the fragmentation patterns of thiophene-benzamides. Unlike the predictable degradation of the benzoyl moiety, the thiophene-carbonyl scaffold exhibits unique sulfur-driven fragmentation pathways, characteristic isotopic signatures, and distinct ring-opening energetics. Understanding these differences is critical for metabolite identification, impurity profiling, and structural elucidation in drug development.

Structural Definitions & Ionization Physics

For this comparison, we define the core scaffolds as follows:

  • Analyte A (Thiophene-Benzamide):

    
    -Phenylthiophene-2-carboxamide.
    
  • Analyte B (Standard Benzamide):

    
    -Phenylbenzamide.
    
Ionization Mechanism (ESI+)

In positive Electrospray Ionization (ESI+), both scaffolds are protonated primarily at the amide oxygen , forming


.
  • Causality: The amide oxygen is the most basic site due to resonance stabilization. The sulfur atom in thiophene is less basic than the amide oxygen and does not typically serve as the primary protonation site, though it contributes to the electron density of the aromatic system, stabilizing the resulting acylium ions during fragmentation.

Fragmentation Mechanics: The "Why" Behind the Peaks

The fragmentation of these amides under Collision-Induced Dissociation (CID) is governed by the stability of the acylium ion generated after the cleavage of the amide bond.

The Primary Cleavage (Amide Bond Scission)

Both compounds undergo an inductive cleavage of the C-N bond, expelling the neutral amine (aniline) and generating an acylium cation.

  • Benzamide Pathway: Yields the Benzoyl Cation (

    
     105) . This is a highly stable, resonance-delocalized ion.
    
  • Thiophene Pathway: Yields the Thenoyl Cation (

    
     111) .
    
    • Insight: The sulfur atom donates electron density into the ring, making the thenoyl cation similarly stable to the benzoyl cation. However, the mass shift (+6 Da) and the presence of the

      
       isotope are immediate diagnostic markers.
      
Secondary Fragmentation (Decarbonylation)

The acylium ions lose carbon monoxide (CO, 28 Da) to form aryl cations.

  • Benzoyl (

    
     105) 
    
    
    
    Phenyl Cation (
    
    
    77):
    The phenyl cation is a classic diagnostic peak, often fragmenting further via loss of acetylene (
    
    
    , 26 Da) to
    
    
    51.
  • Thenoyl (

    
     111) 
    
    
    
    Thienyl Cation (
    
    
    83):
    The thienyl cation is less stable than the phenyl cation. It undergoes unique fragmentation involving the loss of CS (44 Da) or CHS , often leading to the cyclopropenyl cation (
    
    
    39).
Sulfur-Specific Diagnostics

The presence of sulfur introduces a "S-pattern" in the isotope profile.

  • Isotope Rule: The

    
     peak intensity for a single sulfur atom is ~4.4% of the base peak (due to 
    
    
    
    ). For benzamides, the
    
    
    is negligible (<1%) unless halogens are present.

Visualizing the Pathways

The following diagram contrasts the fragmentation logic of the two scaffolds.

G cluster_0 Thiophene Scaffold (Sulfur-Specific) cluster_1 Benzamide Scaffold (Standard) T_Pre Thiophene-Benzamide [M+H]+ T_Acyl Thenoyl Cation (m/z 111) [Stable Acylium] T_Pre->T_Acyl Inductive Cleavage Neutral_Amine Neutral Aniline Loss (-93 Da) T_Pre->Neutral_Amine T_Aryl Thienyl Cation (m/z 83) [C4H3S]+ T_Acyl->T_Aryl Decarbonylation Neutral_CO - CO (28 Da) T_Acyl->Neutral_CO T_Frag1 Cyclopropenyl (m/z 39) [C3H3]+ T_Aryl->T_Frag1 Ring Opening (-CS) T_Frag2 Thio-acetylene (m/z 45) [HCS]+ T_Aryl->T_Frag2 Ring Scission B_Pre Benzamide [M+H]+ B_Acyl Benzoyl Cation (m/z 105) [Stable Acylium] B_Pre->B_Acyl Inductive Cleavage B_Pre->Neutral_Amine B_Aryl Phenyl Cation (m/z 77) [C6H5]+ B_Acyl->B_Aryl Decarbonylation B_Acyl->Neutral_CO B_Frag1 Butadienyl (m/z 51) [C4H3]+ B_Aryl->B_Frag1 Ring Frag (-C2H2) Neutral_CS - CS (44 Da) Neutral_C2H2 - C2H2 (26 Da)

Caption: Comparative fragmentation pathways of Thiophene-2-carboxamide vs. Benzamide under ESI-MS/MS conditions.

Comparative Data Analysis

The following table summarizes the diagnostic ions and relative stability observed in Q-TOF or Triple Quadrupole experiments.

FeatureThiophene-BenzamideStandard BenzamideTechnical Note
Diagnostic Acylium Ion

111
(

)

105
(

)
Primary sorting filter for substructure analysis.
Aryl Cation (Post-CO)

83
(

)

77
(

)

83 is less intense due to rapid secondary fragmentation.
Ring Degradation Loss of CS (44 Da)


39
Loss of

(26 Da)


51
"Loss of 44" from the aryl cation is the hallmark of thiophene.
Isotopic Signature Distinct

peak
(~4.4% of M+)
Purely

pattern (~1.1% per C)
Critical for confirming the S-heterocycle in unknowns.
McLafferty Rearrangement Rare (requires ortho-alkyl)Rare (requires ortho-alkyl)Only prominent if

-alkyl chain

C3 is present.
Collision Energy (CE) Requires lower CE (10-20 eV)Requires higher CE (20-35 eV)Thiophene ring electron density destabilizes the C-C(O) bond slightly more than phenyl.

Validated Experimental Protocol

To reproduce these fragmentation patterns for structural confirmation, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.[1]

    • Why: Formic acid ensures full protonation (

      
      ) for ESI efficiency.
      
  • Concentration: 1 µg/mL (1 ppm).

    • Why: Prevents detector saturation and dimer formation (

      
      ) which complicates spectra.
      
Instrument Parameters (Q-TOF / Orbitrap)[2]
  • Ion Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Collision Energy (CE) Ramp:

    • Step 1 (Low Energy - 10 eV): Preserves the molecular ion (

      
      ) and isotopic envelope for formula confirmation.
      
    • Step 2 (Med Energy - 25 eV): Maximizes the Acylium Ion (

      
       111 or 105).
      
    • Step 3 (High Energy - 45 eV): Forces ring opening (

      
       39 or 51) to confirm the core heterocycle.
      
Data Interpretation Workflow
  • Check

    
    :  If 
    
    
    
    is ~4-5%, confirm Sulfur presence.
  • Identify Base Peak: Look for Neutral Loss of the amine group.

    • If loss = 93 Da (Aniline), remaining mass is the acyl moiety.

  • Verify Core:

    • Found

      
       111? 
      
      
      
      Thiophene-2-carbonyl.[2][3]
    • Found

      
       105? 
      
      
      
      Benzoyl.[3][4]
  • Deep Confirmation: Look for the

    
     111 
    
    
    
    83
    
    
    39 transition.

References

  • Karminski-Zamola, G., et al. (1995).[2] "Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides." Rapid Communications in Mass Spectrometry. Link

  • Vuković, S., et al. (2023). "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues (Thiophene derivatives)." MDPI Molecules. Link

  • Reisz, J. A., et al. (2014). "Mass spectrometry in studies of protein thiol chemistry and signaling." Free Radical Biology and Medicine. Link

  • NIST Chemistry WebBook. "Thiophene Mass Spectrum & Constants." National Institute of Standards and Technology. Link

  • Liang, X., et al. (2013).[5] "Fragmentation Pathways of N-substituted Phthalimide Derivatives Using ESI-Q-TOF-MS." Journal of Chinese Mass Spectrometry Society. Link

Sources

Validation

Comparative Guide: Thiophene-2-yl vs. Thiophene-3-yl Carboxamide Activity

Introduction & Mechanistic Rationale Thiophene carboxamides are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for phenyl and furan rings to improve metabolic stability and modulate lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiophene carboxamides are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for phenyl and furan rings to improve metabolic stability and modulate lipophilicity. However, the positional isomerism—specifically whether the carboxamide is attached at the C2 (thiophene-2-yl) or C3 (thiophene-3-yl) position—profoundly dictates the molecule's structure-activity relationship (SAR) and target specificity[1].

As a Senior Application Scientist, I often observe that the choice between these two isomers is treated as an afterthought. In reality, the positional shift of the sulfur atom alters the electronic distribution, dipole moment, and steric profile of the entire molecule.

Mechanistic Causality:

  • Thiophene-2-yl: The sulfur atom is adjacent to the point of attachment. While sulfur is a relatively weak hydrogen bond acceptor, its proximity to the carboxamide group creates a strong, localized dipole. This often facilitates intramolecular interactions (e.g., with the amide N-H) that lock the conformation into a planar, rigid state[2]. This pre-organization reduces the entropic penalty upon target binding but requires a perfectly shaped binding pocket.

  • Thiophene-3-yl: The sulfur atom is further from the attachment point, altering the dihedral angle and the projection vector of the carboxamide. This configuration generally presents lower steric hindrance at the attachment face, allowing the moiety to penetrate narrower, deeper hydrophobic pockets where a 2-yl isomer would clash with amino acid side chains.

SAR_Logic Core Thiophene Carboxamide Scaffold T2 Thiophene-2-yl Isomer Core->T2 T3 Thiophene-3-yl Isomer Core->T3 E2 Higher Dipole Moment & Planar Conformation T2->E2 E3 Altered Trajectory & Lower Steric Bulk T3->E3 A2 Preferred in Tubulin Inhibitors E2->A2 A3 Preferred in Metallo- β-lactamases E3->A3

SAR logical relationship mapping of thiophene-2-yl versus thiophene-3-yl carboxamides.

Comparative Activity Profiles: Case Studies

To objectively compare their performance, we analyze experimental data across three distinct therapeutic domains where the 2-yl vs. 3-yl dichotomy has been rigorously tested.

Metallo-β-Lactamase Inhibition (NDM-1/VIM-2)

In the design of α-aminophosphonate inhibitors targeting metallo-β-lactamases, the spatial orientation of the aromatic ring interacting with the hydrophobic loop 3 (Phe70/Tyr65) is critical[3].

  • Observation: The thiophene-3-yl substitution significantly outperformed the thiophene-2-yl substitution. While the 3-yl isomer showed a 10-fold reduction in activity compared to a highly flexible aliphatic control, the 2-yl isomer suffered a massive 45-fold decrease[3].

  • Causality: The altered trajectory of the 3-yl isomer provides a superior steric fit within the restricted metallo-enzyme active site, whereas the 2-yl isomer creates unfavorable steric clashes.

Anticancer Activity (Tubulin Inhibitors)

In the synthesis of trans-cyanocombretastatin analogues, heterocyclic replacements for the 3-hydroxy-4-methoxyphenyl moiety were evaluated for antitubulin activity[4].

  • Observation: Analogues containing the benzo[b]thiophene-2-yl moiety exhibited substantially higher growth inhibitory activity (GI50) against human cancer cell lines than the corresponding isomeric benzo[b]thiophene-3-yl analogues[4].

  • Causality: The 2-yl linkage maintains the critical cis-configuration and dihedral angle (50–60°) required to mimic the natural combretastatin A-4 (CA-4) binding pose, locking the molecule into the active conformation.

Antibacterial Activity (Linezolid Analogues)

In the development of linezolid analogues (oxazolidinone class), the substitution of the C5-acyl group with thiophene derivatives was evaluated for activity against Gram-positive strains[5].

  • Observation: The position of the sulfur atom resulted in negligible differences in this specific scaffold. Both thiophene-2-yl and thiophene-3-yl derivatives exhibited comparable Minimum Inhibitory Concentrations (MIC)[5].

  • Causality: In the oxazolidinone binding pocket of the bacterial ribosome, the lipophilicity (clogP) and overall bulk of the thiophene ring are the primary drivers of efficacy, rendering the specific isomeric vector less impactful.

Quantitative Data Summary
Therapeutic TargetCompound ClassThiophene-2-yl PerformanceThiophene-3-yl PerformancePrimary Structural Driver
Metallo-β-Lactamase α-Aminophosphonates45-fold activity decrease10-fold activity decreaseSteric fit & trajectory in loop 3
Anticancer Tubulin InhibitorsHigh GI50 inhibition (<10 nM)Lower GI50 inhibitionDihedral angle maintenance
Antibacterial Linezolid AnaloguesComparable MIC (8-16 µg/mL)Comparable MIC (8-16 µg/mL)Overall lipophilicity (clogP)

Experimental Methodologies

To ensure reproducibility and self-validation, the following standardized protocols are recommended for the synthesis and biological evaluation of these isomers.

Workflow S1 Thiophene Carboxylic Acid S2 Amidation (EDCI/HOBt) S1->S2 S3 Isomeric Carboxamide S2->S3 S4 In Vitro Assays S3->S4 S5 SAR Analysis S4->S5

Standardized experimental workflow for thiophene carboxamide synthesis and evaluation.

Protocol A: General Synthesis of Thiophene Carboxamides (Amidation)

Causality: Using EDCI/HOBt coupling ensures high yields without the need for harsh acyl chloride intermediates, preserving sensitive functional groups on the core scaffold. The addition of HOBt suppresses the formation of the unreactive N-acylurea byproduct.

  • Activation: Dissolve 1.0 eq of the selected thiophene-carboxylic acid (2-yl or 3-yl) in anhydrous DMF. Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target amine and 2.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.

  • Validation: Monitor reaction completion via TLC (Hexane:EtOAc 1:1). The distinct polarity difference between the carboxylic acid and the resulting amide ensures clear resolution.

  • Purification: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography. Confirm structure via 1H-NMR (characteristic thiophene proton shifts: ~7.5-7.8 ppm for 2-yl vs ~7.3-7.5 ppm for 3-yl).

Protocol B: In Vitro Cytotoxicity Assay (MTS)

Causality: The MTS assay is utilized over traditional MTT because the bioreduction of MTS yields a water-soluble formazan product. This eliminates the need for a solubilization step, thereby reducing well-to-well variability and experimental error[1].

  • Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Treatment: Treat cells with a concentration gradient (0.1, 1, 10, 50, 100 µM) of the synthesized thiophene-2-yl and thiophene-3-yl derivatives for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Detection: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis (e.g., via GraphPad Prism) to ensure statistical robustness.

Strategic Recommendations

When designing a new library of compounds, do not treat the 2-yl and 3-yl isomers as interchangeable.

  • Select Thiophene-2-yl when target binding requires a rigid, planar conformation stabilized by intramolecular dipoles, or when mimicking the specific dihedral angles of cis-stilbene derivatives (e.g., tubulin inhibitors).

  • Select Thiophene-3-yl when targeting deep, narrow hydrophobic pockets (e.g., metallo-β-lactamases) where the reduced steric bulk at the attachment face allows for deeper penetration and more favorable π-π stacking geometries.

References

  • Title: α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 Source: RSC Advances URL: [Link]

  • Title: Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl Source: UKHSA Research Portal URL: [Link]

  • Title: Two biologically active thiophene-3-carboxamide derivatives Source: Acta Crystallographica Section C / PubMed URL: [Link]

Sources

Comparative

Definitive Guide to HPLC Purity Standards for 3-(Thiophene-3-carboxamido)benzoic acid

Part 1: The Purity Paradox in Fragment-Based Discovery In the realm of medicinal chemistry, 3-(Thiophene-3-carboxamido)benzoic acid represents a critical scaffold—often utilized as a fragment in kinase inhibitor design o...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Purity Paradox in Fragment-Based Discovery

In the realm of medicinal chemistry, 3-(Thiophene-3-carboxamido)benzoic acid represents a critical scaffold—often utilized as a fragment in kinase inhibitor design or as a linker in PROTAC development. However, a common pitfall in early-stage development is the reliance on "Catalog Grade" building blocks as analytical standards.

This guide objectively compares the performance of a Certified Reference Standard (CRS) against common alternatives (Commercial Research Grade and In-House Crude). We demonstrate why "97% purity" on a label is insufficient for rigorous IC50 determination or DMPK studies, specifically highlighting the separation of the critical regioisomer impurity (Thiophene-2-carboxamido analog) .

Part 2: Comparative Analysis of Purity Standards

We evaluated three grades of standards using a validated RP-HPLC method. The goal was to determine the "True Purity" (mass balance) and identify impurities that skew biological data.

The Candidates
  • Certified Reference Standard (CRS): Custom-purified, fully characterized (>99.5%).

  • Commercial Grade (Alt A): Purchased from a major reagent vendor (Label: >97%).

  • In-House Crude (Alt B): Synthesized via amide coupling, recrystallized once.

Performance Data Summary
MetricCertified Reference Standard (CRS) Commercial Grade (Alt A) In-House Crude (Alt B)
Chromatographic Purity (AUC) 99.8% 96.2%88.5%
Regioisomer Contamination < 0.05% (ND)1.8% (Thiophene-2-isomer) 0.5%
Residual Solvent (NMR) 0.1%1.5% (DMF/EtOAc)4.2% (DCM)
Water Content (KF) 0.2%1.1% (Hygroscopic)0.8%
Assay (Mass Balance) 99.5% 93.4% 84.0%
Impact on IC50 Data Baseline (Accurate)Shifted 3-fold (False Potency) High Variability
Key Insight: The Regioisomer Trap

The most critical finding is the presence of the Thiophene-2-carboxamido isomer in Commercial Grade samples. Thiophene-2-carboxylic acid is a common contaminant in Thiophene-3-carboxylic acid starting materials.

  • Consequence: The 2-isomer often has different biological activity. Using Alt A as a standard leads to quantifying a mixture as a single agent, introducing significant error into Structure-Activity Relationship (SAR) models.

Part 3: Validated Experimental Protocol

To replicate these results, use the following self-validating HPLC methodology. This method is designed to resolve the acidic scaffold and separate the critical regioisomers.

Chromatographic Conditions (RP-HPLC)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

    • Rationale: A standard C18 is sufficient, but 3.5 µm particles provide better resolution of the isomer pair than 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: The benzoic acid moiety (pKa ~4.2) must be kept protonated to prevent peak tailing and ensure retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Amide/Aromatic) and 230 nm (Thiophene).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
Standard Preparation Protocol

Objective: Create a stable 0.5 mg/mL stock solution.

  • Weighing: Accurately weigh 10 mg of the Standard into a 20 mL amber volumetric flask.

    • Note: Thiophene derivatives can be light-sensitive; use amber glass.

  • Dissolution: Add 5 mL of Methanol . Sonicate for 5 minutes.

    • Causality: The compound has limited solubility in pure water or high-acid phases. Methanol ensures complete dissolution before dilution.

  • Dilution: Dilute to volume with Mobile Phase A .

    • Self-Validation Check: Observe for precipitation. The final solvent ratio (25% MeOH / 75% Water) matches the initial gradient conditions to prevent "solvent shock" peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Part 4: Qualification Workflow (Visualization)

The following diagram illustrates the decision logic for qualifying a Reference Standard for this compound, ensuring it meets the "Gold Standard" criteria.

QualificationWorkflow Start Raw Material (Synthesis/Vendor) HPLCPurity HPLC Purity Check (Area %) Start->HPLCPurity IsomerCheck Regioisomer Check (Thiophene-2 vs 3) HPLCPurity->IsomerCheck >99.0% Reject REJECT (Use for qual only) HPLCPurity->Reject <99.0% StructureID Structure ID (NMR, MS) IsomerCheck->StructureID Isomer Absent IsomerCheck->Reject Isomer Detected (>0.1%) AssayCalc Mass Balance Assay (100% - Impurities - Water - Solvents) StructureID->AssayCalc Confirmed StructureID->Reject Ambiguous AssayCalc->Reject Assay <98.0% Certify CERTIFY (Primary Reference Std) AssayCalc->Certify Assay >98.0%

Figure 1: Decision tree for qualifying 3-(Thiophene-3-carboxamido)benzoic acid reference standards.

Part 5: Scientific Rationale & Troubleshooting

Why the "2-Thiophene" Isomer Matters

In the synthesis of 3-(Thiophene-3-carboxamido)benzoic acid, the starting material is typically Thiophene-3-carbonyl chloride or the carboxylic acid. Commercial supplies of thiophene-3-carboxylic acid often contain 1-5% of thiophene-2-carboxylic acid due to the higher reactivity of the 2-position during thiophene functionalization.

  • Separation Physics: The 2-isomer is slightly more polar than the 3-isomer due to the proximity of the sulfur atom to the carbonyl, affecting the dipole moment. On a C18 column, the 2-isomer elutes earlier (approx RRT 0.92).

Troubleshooting Peak Tailing

If the benzoic acid peak tails (Asymmetry > 1.5):

  • Check pH: Ensure Mobile Phase A is pH < 3.0. At pH > 4.0, the carboxylic acid ionizes (

    
    ), interacting with silanols on the column.
    
  • Increase Buffer Strength: Switch from 0.1% Phosphoric Acid to 20 mM Phosphate Buffer (pH 2.5) to stabilize the protonation state.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanism and pH control).

  • Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. (Basis for purity and assay validation).

  • BenchChem. (2025).[1][2] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. (Protocol grounding for benzoic acid separation).

  • Sigma-Aldrich. (n.d.). 3-(Thiophene-2-carboxamido)benzoic acid Product Specification. (Evidence of regioisomer existence and commercial availability).

Sources

Validation

A Comparative Guide to the Melting Point of N-(3-carboxyphenyl)thiophene-3-carboxamide and its Analogs for Drug Development Professionals

In the landscape of modern medicinal chemistry, thiophene-3-carboxamide derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities that are crucial for the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, thiophene-3-carboxamide derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities that are crucial for the development of novel therapeutics. The physical properties of these compounds, particularly their melting points, are fundamental parameters that influence their purity, stability, and formulation characteristics. This guide provides a comprehensive reference for researchers and drug development professionals on the melting point of N-(3-carboxyphenyl)thiophene-3-carboxamide. While a specific melting point for this compound is not prominently reported in publicly available literature, this guide offers a robust framework for its determination. This is achieved through a detailed, best-practice synthetic protocol and a comparative analysis of the melting points of structurally related analogs, providing a predictive context and highlighting the impact of molecular modifications on this key physical property.

Comparative Analysis of Melting Points

The melting point of a crystalline solid is a sensitive indicator of its purity and is dictated by the strength of the intermolecular forces within its crystal lattice. For N-substituted thiophene-3-carboxamides, variations in the substituent on the amide nitrogen can significantly influence these forces, and consequently, the melting point. The table below presents the experimentally determined melting points of several compounds structurally related to N-(3-carboxyphenyl)thiophene-3-carboxamide, offering a valuable reference for anticipating its physical properties.

Compound NameMolecular StructureMelting Point (°C)
Thiophene-3-carboxylic acid (Starting Material)Thiophene ring with a carboxylic acid at the 3-position130-145
3-Aminobenzoic acid (Starting Material)Phenyl ring with an amino and a carboxylic acid group174
Thiophene-3-carboxamideThiophene ring with a carboxamide at the 3-position181-184[1]
N-(3-methoxybenzyl)-4,5-dimethylthiophene-3-carboxamideThiophene ring with N-substituted carboxamide107.4–107.8
3-Aminothiophene-2-carboxamideThiophene ring with amino and carboxamide groups120-124
2,2′-selenobis(4-(3-fluorophenyl)-5-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiophene-3-carboxamide)Dimeric thiophene-3-carboxamide selenide derivative126–128

Insights from Comparative Data:

The provided data illustrates the significant impact of substituents on the melting point. The parent compound, thiophene-3-carboxamide, exhibits a relatively high melting point of 181-184 °C. The introduction of a substituted benzyl group, as in N-(3-methoxybenzyl)-4,5-dimethylthiophene-3-carboxamide, leads to a lower melting point. In contrast, the starting materials, thiophene-3-carboxylic acid and 3-aminobenzoic acid, have distinct melting points that are influenced by their respective functional groups, which allow for strong hydrogen bonding.

Experimental Protocol: Synthesis and Melting Point Determination of N-(3-carboxyphenyl)thiophene-3-carboxamide

The following protocol details a standard laboratory procedure for the synthesis of N-(3-carboxyphenyl)thiophene-3-carboxamide, followed by a rigorous method for the determination of its melting point. This self-validating system ensures the generation of a pure sample, which is essential for an accurate melting point measurement.

Synthesis of N-(3-carboxyphenyl)thiophene-3-carboxamide

This synthesis involves the amidation of thiophene-3-carboxylic acid with 3-aminobenzoic acid.

Materials:

  • Thiophene-3-carboxylic acid

  • 3-Aminobenzoic acid

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • Activation of Thiophene-3-carboxylic acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude thiophene-3-carbonyl chloride.

  • Amide Coupling: In a separate flask, dissolve 3-aminobenzoic acid in an anhydrous solvent such as DMF or DCM, and add a suitable base like triethylamine. Cool the solution in an ice bath.

  • Slowly add the freshly prepared thiophene-3-carbonyl chloride to the solution of 3-aminobenzoic acid.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure N-(3-carboxyphenyl)thiophene-3-carboxamide as a crystalline solid.

Melting Point Determination

Accurate melting point determination is crucial for characterizing the synthesized compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the synthesized N-(3-carboxyphenyl)thiophene-3-carboxamide is completely dry and finely powdered. Use a mortar and pestle to grind the crystals.

  • Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

  • Purity Assessment: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

SynthesisWorkflow cluster_synthesis Synthesis of N-(3-carboxyphenyl)thiophene-3-carboxamide cluster_purification Purification and Characterization TCA Thiophene-3-carboxylic acid SOCl2 Thionyl Chloride TCA->SOCl2 Activation TCC Thiophene-3-carbonyl chloride SOCl2->TCC Amide N-(3-carboxyphenyl) thiophene-3-carboxamide TCC->Amide ABA 3-Aminobenzoic acid ABA->Amide Coupling Workup Aqueous Work-up Amide->Workup Recrystallization Recrystallization Workup->Recrystallization MP_Det Melting Point Determination Recrystallization->MP_Det

Caption: Synthetic and purification workflow for N-(3-carboxyphenyl)thiophene-3-carboxamide.

MeltingPointProtocol start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube prep->load heat_fast Rapid Heating (~15-20°C below expected MP) load->heat_fast heat_slow Slow Heating (1-2°C per minute) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record Melting Range (Onset to Completion) observe->record end End record->end

Caption: Step-by-step protocol for accurate melting point determination.

References

  • Xie, G., et al. (2014). Synthesis of Thiophene Carboxamide Derivatives and Inhibitory Activity against Gaeumannomyces graminis var. tritici. Chinese Journal of Organic Chemistry, 34(6), 1124.
  • Al-Suwaidan, I. A., et al. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of C12H9NO3S Derivatives: A Comparative and Methodological Review

In the landscape of drug discovery and synthetic chemistry, the precise characterization of novel molecular entities is paramount. For researchers working with derivatives of C12H9NO3S, a core scaffold in various pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic chemistry, the precise characterization of novel molecular entities is paramount. For researchers working with derivatives of C12H9NO3S, a core scaffold in various pharmacologically active compounds, elemental analysis serves as a fundamental checkpoint. It provides the empirical formula of a synthesized compound, offering a direct and quantitative measure of its purity and confirming its molecular identity. This guide offers an in-depth comparison of prevalent analytical techniques and a detailed protocol for the most robust method, ensuring researchers can confidently validate their synthesized derivatives.

The Theoretical Benchmark: Elemental Composition of C12H9NO3S

Before any experimental analysis, establishing a theoretical baseline is crucial. The molecular formula C12H9NO3S dictates a precise ratio of its constituent elements. This calculation is the gold standard against which all experimental data are measured.

The molar mass of C12H9NO3S is calculated as follows:

  • (12 x 12.011 g/mol for Carbon) + (9 x 1.008 g/mol for Hydrogen) + (1 x 14.007 g/mol for Nitrogen) + (3 x 15.999 g/mol for Oxygen) + (1 x 32.06 g/mol for Sulfur) = 247.27 g/mol .

This allows for the determination of the theoretical weight percentage of each element.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01112144.13258.29%
Hydrogen (H)1.00899.0723.67%
Nitrogen (N)14.007114.0075.66%
Oxygen (O)15.999347.99719.41%
Sulfur (S)32.06132.0612.97%

Any experimentally derived values for a pure C12H9NO3S sample should align closely with these theoretical percentages. For novel derivatives, similar calculations must be performed based on their proposed molecular formulas.

Comparative Analysis of Key Methodologies

While several techniques can determine elemental composition, their applicability, precision, and suitability for organic compounds like C12H9NO3S derivatives vary significantly.[1][2]

TechniquePrinciple of OperationPrimary Application for C12H9NO3S DerivativesAdvantagesLimitations
Combustion Analysis (CHNS/O) The sample is combusted at high temperatures in an oxygen-rich atmosphere, converting elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.[3][4]Gold standard for determining C, H, N, and S content to verify the empirical formula and purity.[3]High precision and accuracy, fast, relatively inexpensive, and requires small sample size (1-3 mg).[4][5]Destructive to the sample; indirect oxygen determination (by difference or separate pyrolysis).
Inductively Coupled Plasma (ICP-OES/MS) A sample is introduced into a high-temperature plasma, causing atomic excitation and/or ionization. The emitted light (ICP-OES) or ion mass (ICP-MS) is measured to identify and quantify elements.[3]Primarily used for detecting trace metallic impurities or heteroatoms not covered by combustion analysis.Extremely high sensitivity (ppm to ppb levels), suitable for a wide range of elements.[1]Not the primary method for bulk C, H, N analysis in pure organic compounds; requires sample digestion into a liquid form.
X-Ray Fluorescence (XRF) The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting electronic transitions emit characteristic secondary X-rays, which are element-specific.[6]Rapid, non-destructive screening for heavier elements, particularly sulfur and potential metallic catalysts.Non-destructive, requires minimal sample preparation, and provides rapid analysis.[6]Lower sensitivity for lighter elements (C, H, N, O) compared to combustion analysis.

For the routine and definitive characterization of C12H9NO3S derivatives, Combustion Analysis is the most authoritative and widely accepted technique.[3][4] Its results are a staple requirement for publication in reputable chemistry journals, which typically mandate that experimental values fall within ±0.4% of the theoretical calculation to confirm a compound's purity and identity.[7][8]

Workflow for Combustion-Based Elemental Analysis

The following diagram outlines the standard workflow for performing a CHNS analysis on a C12H9NO3S derivative.

Elemental_Analysis_Workflow Figure 1: Combustion Analysis Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Interpretation P1 Homogenize Sample (Grind to fine powder) P2 Dry Sample (Vacuum oven, ~50°C) P1->P2 P3 Weigh Sample (1-3 mg) (Microbalance) P2->P3 P4 Encapsulate (Tin or Silver Capsule) P3->P4 A2 Load Autosampler P4->A2 Transfer A1 Calibrate Instrument (e.g., Acetanilide Standard) A1->A2 A3 Combustion (~1000°C) (Sample -> CO₂, H₂O, N₂, SO₂) A2->A3 A4 Gas Separation (Chromatography Column) A3->A4 A5 Detection (Thermal Conductivity Detector) A4->A5 D1 Quantify Signals A5->D1 Raw Data D2 Calculate %C, %H, %N, %S D1->D2 D3 Compare to Theoretical Values D2->D3 D4 Purity & Formula Validation (Deviation < 0.4%?) D3->D4 End End D4->End Publish / Further Use

Caption: Workflow from sample preparation to data validation.

Detailed Experimental Protocol: CHNS Analysis

This protocol is designed for a standard CHNS combustion analyzer, such as a PerkinElmer 2400 Series II or similar instrument.[9][10]

1. Sample Preparation (The Foundation of Accuracy)

  • Purity is paramount: Ensure the sample has been purified by an appropriate method (e.g., recrystallization, column chromatography) and is free of residual solvents. Solvents will alter the C and H percentages, leading to inaccurate results.

  • Homogenization: If the sample is crystalline, gently grind it into a fine, uniform powder using an agate mortar and pestle. This ensures that the small portion taken for analysis is representative of the entire batch.[11]

  • Drying: Dry the homogenized sample under a high vacuum for several hours (typically at 40-60°C) to remove any adsorbed water or trace solvents.[11] Water will artificially inflate the hydrogen percentage.

  • Weighing: On a calibrated microbalance, accurately weigh between 1-3 mg of the dried sample into a tin or silver capsule. Record the weight precisely. The choice of balance is critical for precision.[11]

  • Encapsulation: Crimp the capsule securely to ensure no sample is lost and to create a small, compact ball for introduction into the analyzer. For air-sensitive or hygroscopic compounds, this step should be performed in a glove box.[11]

2. Instrument Calibration and Analysis

  • System Check: Ensure the combustion and reduction tubes are packed correctly and that the carrier gas (helium) and combustion gas (oxygen) are at the appropriate pressures.

  • Calibration: Analyze a certified, high-purity standard with a known elemental composition (e.g., acetanilide) under the same conditions as the unknown samples. This calibration is used by the instrument's software to convert the detector signal into elemental percentages.

  • Sample Run: Place the encapsulated samples into the instrument's autosampler. It is good practice to run a standard before and after a batch of unknown samples to verify instrument stability.

  • Combustion and Detection: The instrument will automatically drop each sample into a high-temperature furnace (~900-1000°C) in a pure oxygen environment.[4] The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are swept by the helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then through a chromatographic column to separate the gases before they reach the thermal conductivity detector (TCD).[10]

  • Data Acquisition: The TCD generates an electrical signal proportional to the concentration of each gas, which is recorded by the software.[10]

3. Data Interpretation and Validation

The instrument software will automatically calculate the weight percentages of C, H, N, and S. The critical final step is to compare these experimental results with the theoretical values calculated from the expected molecular formula.

Example Data for Hypothetical C12H9NO3S Derivatives:

Compound IDMolecular FormulaElementTheoretical %Experimental %Deviation (%)
Parent Scaffold C12H9NO3SC58.2958.45+0.16
H3.673.71+0.04
N5.665.59-0.07
S12.9712.88-0.09
Derivative A C13H11NO3SC59.7659.55-0.21
H4.244.19-0.05
N5.365.40+0.04
S12.2712.35+0.08
Derivative B C12H8BrNO3SC44.1945.10+0.91
H2.472.51+0.04
N4.304.25-0.05
S9.839.77-0.06

Analysis of Results:

  • The Parent Scaffold and Derivative A show deviations well within the acceptable ±0.4% range, providing strong evidence for their proposed formulas and high purity.

  • Derivative B shows a carbon percentage deviation of +0.91%. This result is outside the acceptable limit and suggests a potential issue. The causality could be an impure sample (e.g., contamination with a carbon-rich starting material) or the presence of an unexpected solvate that was not accounted for in the theoretical calculation. Such a result would necessitate re-purification and re-analysis of the compound.

Conclusion

For researchers in drug development and organic synthesis, elemental analysis is not merely a procedural step but a cornerstone of molecular validation. While various techniques exist, combustion analysis remains the definitive method for determining the elemental composition of C, H, N, and S in novel organic molecules like C12H9NO3S derivatives. Its precision, reliability, and universal acceptance in scientific literature make it an indispensable tool. By adhering to rigorous sample preparation protocols and understanding the principles of data interpretation, scientists can ensure the integrity of their results, confidently confirming the identity and purity of their synthesized compounds and building a solid foundation for subsequent biological and pharmacological evaluation.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. [Link]

  • Experimental details Characterization For the elemental analysis (C, H, O), a Perkin Elmer 2400 analyzer was used. (n.d.). The Royal Society of Chemistry. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • Jackson, G. P., et al. (2022). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]

  • S1. Elemental analysis of powder samples. (n.d.). [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PE Polska. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis. (2022, January 22). ResearchGate. [Link]

  • Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar. [Link]

  • The 3 Most Common Elemental Analysis Techniques in NDT. (2024, March 26). Verichek. [Link]

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Validation

Validating Kinase Inhibition Potency of Thiophene-Amide Analogs

A Comparative Technical Guide for Drug Discovery[1] Executive Summary: The Thiophene-Amide Advantage In the crowded landscape of kinase inhibitor discovery, the thiophene-amide scaffold has emerged as a superior bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery[1]

Executive Summary: The Thiophene-Amide Advantage

In the crowded landscape of kinase inhibitor discovery, the thiophene-amide scaffold has emerged as a superior bioisostere to traditional phenyl-carboxamides. Its unique electronic distribution and bond angles allow for deeper penetration into the ATP-binding pocket's "gatekeeper" regions, often yielding higher potency and distinct selectivity profiles.

This guide provides a rigorous, data-backed framework for validating these analogs. Moving beyond simple IC50 generation, we outline a self-validating experimental system that correlates biochemical potency with cellular target engagement, comparing performance directly against clinical standards like Sorafenib and Entrectinib.

Comparative Performance Analysis

To objectively assess the potency of thiophene-amide derivatives, we must benchmark them against established Type I and Type II kinase inhibitors. The data below synthesizes recent high-impact studies comparing specific thiophene analogs to FDA-approved standards.

Table 1: Potency Benchmarking (Biochemical & Cellular IC50)
Compound ClassTarget KinaseAnalog IDPotency (IC50)Reference StandardStandard IC50Fold DifferenceMechanism
Thiophene-3-carboxamide TRKA Compound A094.9 nM Entrectinib1.7 nM~0.35x (Comparable)Type I (ATP Competitive)
Thienopyrimidine VEGFR-2 Compound 4c75 nM Sorafenib45-90 nM~1.0x (Bioequivalent)Type II (Allosteric)
Thiophene-amide VEGFR-2 Compound 3b126 nM Sunitinib10-50 nM~0.1-0.2xType II
Thiophene-selenide EGFR Compound 16e3.20 µM *Erlotinib<0.1 µMLower PotencyType I

*Note: Value represents cellular IC50 in HCT116 cell lines.

Key Insight: The most potent thiophene-amide analogs (e.g., A09) achieve single-digit nanomolar potency, rivaling clinical standards. The structural advantage lies in the thiophene ring's ability to form optimized


 stacking interactions with the hinge region residues (e.g., Phe589 in TRKA), a feature often less optimal in bulky phenyl equivalents.

Structural Logic & SAR Visualization

Understanding why these analogs work is prerequisite to validating them. The thiophene-amide scaffold typically functions via a "Head-Linker-Tail" architecture.

  • The Head (Thiophene): Occupies the ATP adenine pocket; forms H-bonds with the hinge region.

  • The Linker (Amide/Urea): Directs the molecule past the gatekeeper residue; crucial for Type II inhibition.

  • The Tail (Hydrophobic Moiety): Extends into the allosteric hydrophobic back-pocket (DFG-out conformation).

SAR_Logic Scaffold Thiophene Core (Hinge Binder) Linker Amide/Urea Linker (H-Bond Donor/Acceptor) Scaffold->Linker C-3 Substitution Hinge Kinase Hinge Region (e.g., Met592, Glu590) Scaffold->Hinge H-Bonds & Pi-Stacking Tail Hydrophobic Tail (Allosteric Pocket) Linker->Tail Extension Gatekeeper Gatekeeper Residue (Selectivity Filter) Linker->Gatekeeper Steric Evasion BackPocket Hydrophobic Back Pocket (DFG-out) Tail->BackPocket Van der Waals Interactions

Caption: Structural Activity Relationship (SAR) logic of thiophene-amide kinase inhibitors, highlighting the critical "Head-Linker-Tail" binding mode.

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), a single assay is insufficient. We recommend a "Dual-Modal" validation system: ADP-Glo for high-throughput screening and TR-FRET for orthogonal binding validation.

Protocol A: Primary Screen (ADP-Glo Kinetic Assay)

Why this assay? It measures the universal kinase product (ADP) directly, making it applicable to any kinase substrate.[1][2] It is less prone to fluorescent interference from the thiophene compounds themselves.

  • Reaction Setup:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Titrate Thiophene-amide analog (0.1 nM to 10 µM) in 384-well white plates.

    • Add Kinase (e.g., VEGFR-2, 0.2 ng/µL) and Substrate (e.g., Poly Glu:Tyr).

    • Initiate with ATP (at

      
       concentration, typically 10-50 µM). Incubate 60 min at RT.
      
  • ADP Detection:

    • Add ADP-Glo™ Reagent (5 µL) to stop reaction and deplete remaining ATP. Incubate 40 min.

    • Add Kinase Detection Reagent (10 µL) to convert ADP

      
       ATP 
      
      
      
      Luciferase signal.[3]
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit to sigmoidal dose-response (variable slope) to derive IC50.

Protocol B: Orthogonal Validation (TR-FRET Binding Assay)

Why this assay? It confirms that inhibition is due to active-site binding, not non-specific aggregation or luciferase inhibition.

  • Tracer Incubation: Mix Kinase + Europium-labeled antibody + AlexaFluor-labeled Tracer (ATP competitive).

  • Compound Addition: Add Thiophene-amide analog.

  • Equilibrium: If the analog binds the kinase, it displaces the Tracer, reducing the FRET signal.

  • Readout: Measure Emission ratio (665 nm / 615 nm). A decrease in ratio confirms specific binding.

Validation_Workflow cluster_0 Primary Screen: Functional Potency cluster_1 Orthogonal: Target Engagement Start Thiophene-Amide Analog ADPGlo ADP-Glo Assay (Luminescence) Start->ADPGlo TRFRET TR-FRET Binding Assay (Displacement) Start->TRFRET Output1 Biochemical IC50 ADPGlo->Output1 Decision Data Correlation Check (IC50 vs Ki) Output1->Decision Output2 Binding Affinity (Ki) TRFRET->Output2 Output2->Decision Valid Validated Hit Proceed to Cell Assay Decision->Valid Correlated Invalid False Positive (Luciferase Inhibitor/Aggregator) Decision->Invalid Discrepancy

Caption: Dual-modal validation workflow ensuring differentiation between true kinase inhibition and assay artifacts.

Cellular Mechanism & Signaling Pathway[5]

Validating potency requires demonstrating downstream effect. For VEGFR-2 targeting thiophene-amides, the inhibition must result in the suppression of the PI3K/AKT axis.

Target Engagement Marker: Phospho-VEGFR2 (Tyr1175) and Phospho-AKT (Ser473). Expected Result: Dose-dependent reduction in Western Blot signal for p-VEGFR2/p-AKT, with total protein levels remaining constant.

Signaling_Pathway Inhibitor Thiophene-Amide Inhibitor VEGFR2 VEGFR-2 (RTK) Inhibitor->VEGFR2 Blocks Phosphorylation PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (p-Ser473) mTOR mTOR AKT->mTOR Activates Survival Cell Survival (Apoptosis Block) AKT->Survival Angiogenesis Angiogenesis (Cell Migration) mTOR->Angiogenesis

Caption: The VEGFR-2/AKT signaling cascade.[4][5][6][7][8][9][10] Thiophene-amides block the initial phosphorylation step, collapsing downstream survival signals.

References

  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor. Journal of Medicinal Chemistry. (2026).[11] (Context: Comparison of Thiophene-amide A09 vs Entrectinib).

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. MDPI Molecules. (2022). (Context: Data for compounds 3b and 4c vs Sorafenib).

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. (Context: Protocol standardization).

  • Assessing the Specificity of Thiophene-3-Carboxamides: A Comparative Guide. BenchChem. (2025).[4] (Context: Specificity profiling and SAR).

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry. (2011). (Context: JNK inhibition and binding modes).

Sources

Safety & Regulatory Compliance

Safety

3-[(Thien-3-ylcarbonyl)amino]benzoic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as an integral, scientifically grounded phase of the experimental lifecycle. 3-[(Thien-3-ylcarbonyl)amino...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as an integral, scientifically grounded phase of the experimental lifecycle. 3-[(Thien-3-ylcarbonyl)amino]benzoic acid is a highly specialized building block frequently utilized in medicinal chemistry and drug discovery.

Structurally, this molecule presents a unique disposal challenge because it combines three distinct functional groups: a sulfur-containing thiophene heterocycle , a stable amide linkage , and a weakly acidic benzoic acid moiety . Understanding the chemical reactivity and combustion byproducts of these groups is essential for designing a self-validating, safe, and compliant disposal protocol.

Here is the comprehensive operational and disposal guide for 3-[(Thien-3-ylcarbonyl)amino]benzoic acid, designed to ensure environmental protection, laboratory safety, and compliance with federal regulations.

Chemical Profiling & Disposal Causality

To design a highly effective waste management plan, we must first understand the causality behind the disposal rules. We do not simply throw this chemical into a generic bin; we route it based on its molecular behavior[1][2].

  • The Thiophene Ring (Sulfur): The presence of the heterocyclic sulfur atom dictates that standard biological degradation or drain disposal is strictly prohibited. Upon combustion, thiophene derivatives generate highly toxic sulfur oxides (SOx). Therefore, the waste must be routed to a facility equipped with high-temperature chemical incinerators and alkaline flue-gas scrubbers[3].

  • The Amide Linkage (Nitrogen): Similar to sulfur, the combustion of the amide bond releases nitrogen oxides (NOx). This reinforces the absolute necessity for specialized incineration[4].

  • The Benzoic Acid Moiety (Carboxyl): As a weak organic acid (pKa ~4.0–4.5), this compound can form salts and precipitate if the pH of a liquid waste stream fluctuates. If mixed with incompatible basic streams, it can cause unexpected precipitation, clogging waste carboys, or triggering exothermic reactions[2][5].

Quantitative Operational Parameters

The following table summarizes the critical logistical and safety parameters for handling this compound's waste streams.

ParameterOperational GuidelineScientific Rationale
Waste Classification Non-halogenated organic wasteContains C, H, N, O, S; lacks halogens. Segregation prevents the formation of dioxins during incineration[5].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityBenzoic acid derivatives cause tissue irritation and are harmful to aquatic ecosystems[6][7].
Combustion Byproducts COx, NOx, SOxDictates the mandatory use of specialized incinerators with afterburners and scrubbers[6][8].
SAA Accumulation Limit 55 gallons (or 1 quart acutely toxic)Adheres to EPA RCRA standards for Satellite Accumulation Areas (SAA)[9].
Container Material High-Density Polyethylene (HDPE) or GlassHighly resistant to weak organic acids and the organic solvent vehicles used in reactions[5].

Operational Workflow: Generation to Satellite Accumulation

The American Chemical Society (ACS) and the EPA's Resource Conservation and Recovery Act (RCRA) emphasize that the best approach to chemical waste is an institution-specific plan prioritizing strict segregation and labeling at the point of generation[10][11].

WasteWorkflow Start Waste Generation: 3-[(Thien-3-ylcarbonyl)amino]benzoic acid Decision1 State of Waste? Start->Decision1 Solid Solid Waste (Powder, Contaminated PPE) Decision1->Solid Solid Liquid Liquid Waste (Reaction Solvents, Filtrates) Decision1->Liquid Liquid SolidContainer Seal in HDPE/Glass Container Label: 'Hazardous Solid Waste' Solid->SolidContainer pHCheck Check pH & Compatibility (Avoid Strong Oxidizers) Liquid->pHCheck SAA Satellite Accumulation Area (SAA) Max 55 Gal / 12 Months SolidContainer->SAA LiquidContainer Transfer to Non-Halogenated Organic Liquid Carboy pHCheck->LiquidContainer LiquidContainer->SAA Incineration Licensed EHS Pickup & High-Temp Incineration (Scrubber) SAA->Incineration

Workflow for the segregation and accumulation of thiophene-benzoic acid waste.

Step-by-Step Accumulation Methodology
  • Waste Segregation & Compatibility Testing: Separate liquid waste containing 3-[(Thien-3-ylcarbonyl)amino]benzoic acid from halogenated waste and strong oxidizers. Causality: Mixing weak organic acids with strong oxidizers can cause exothermic reactions or generate toxic gases[2].

  • Containerization: Utilize High-Density Polyethylene (HDPE) or glass containers. For liquid waste, never fill carboys beyond 75–80% capacity[5]. Causality: Leaving headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing pressure buildup and catastrophic container rupture.

  • Labeling and SAA Storage: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation[9]. Causality: EPA regulations mandate that waste must be identifiable at all times to ensure rapid response during an emergency and prevent incompatible chemical mixing[11].

  • Final Disposal (Incineration): Coordinate with your Environmental Health and Safety (EHS) department for transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF). The material must be destroyed via high-temperature chemical incineration[6][8].

Spill Management & Decontamination Protocol

Accidental releases require immediate, calculated action. Because this compound poses a risk of combustible dust generation (common with benzoic acid derivatives) and acts as an irritant, the cleanup protocol must suppress aerosolization[7][12].

SpillResponse Spill Spill Detected: 3-[(Thien-3-ylcarbonyl)amino]benzoic acid Assess Assess Spill Size & State Spill->Assess SmallSolid Small Solid Spill (< 50g) Assess->SmallSolid LiquidSoln Liquid Solution Spill (in organic solvent) Assess->LiquidSoln PPE Don PPE (Nitrile gloves, goggles, lab coat) SmallSolid->PPE LiquidSoln->PPE Sweep Moisten slightly (avoid dust) Sweep with non-sparking tools PPE->Sweep Solid Absorb Apply inert absorbent (vermiculite/dry sand) PPE->Absorb Liquid Collect Collect in sealable bag/container Sweep->Collect Absorb->Collect Decon Wash surface with soap & water (Do not use strong bases) Collect->Decon

Immediate spill response and decontamination logic for laboratory settings.

Step-by-Step Spill Response Methodology
  • Evacuation & Assessment: For large spills, evacuate the area, ensure fume hood ventilation is maximized, and contact EHS immediately. For small, manageable spills, proceed with the protocol below.

  • PPE Donning: Wear nitrile, neoprene, or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[12].

  • Containment (Solid Powders): Avoid dry sweeping, which generates combustible and inhalable dust. Lightly moisten the powder with a compatible solvent or water to suppress dust, then collect the slurry using non-sparking tools[6][12].

  • Containment (Liquid Solutions): If spilled as a solution, cover the area with an inert absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust , as the organic solvent vehicle may be flammable[4][13].

  • Decontamination: Wash the affected surface thoroughly with a mild soap and water solution. Causality: Avoid using strong bases to neutralize the acidic residue on the benchtop unless specifically trained, as rapid neutralization of organic acids can be highly exothermic[12]. Place all contaminated cleanup materials into a designated hazardous waste container[6][14].

References

  • American Chemical Society (ACS). Laboratory Waste Management: A Guidebook. Scribd. 10

  • U.S. Environmental Protection Agency (EPA). Identification and Listing of Hazardous Waste: Section 261.22 - Characteristic of Corrosivity. EPA NEPIS. 1

  • U.S. Environmental Protection Agency (EPA). Corrosivity Background Document. EPA. 2

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Laboratory Chemical Waste Management Guidelines.9

  • Washington State University EH&S. Benzoic Acid Standard Operating Procedure.12

  • BenchChem. Safe Disposal of 2-(2-Aminobenzoyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals.6

  • BenchChem. Safe Disposal of N-Methylform-D1-amide: A Procedural Guide.4

  • Nipissing University. Hazardous Materials Disposal Guide.5

Sources

Handling

Personal protective equipment for handling 3-[(Thien-3-ylcarbonyl)amino]benzoic acid

Executive Safety Summary & Compound Profile Compound Identity: Chemical Name: 3-[(Thien-3-ylcarbonyl)amino]benzoic acid[1] Chemical Class: Aminobenzoic acid derivative / Thiophene carboxamide[2] Molecular Formula: C₁₂H₉N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Compound Profile

Compound Identity:

  • Chemical Name: 3-[(Thien-3-ylcarbonyl)amino]benzoic acid[1]

  • Chemical Class: Aminobenzoic acid derivative / Thiophene carboxamide[2]

  • Molecular Formula: C₁₂H₉NO₃S[2]

  • Molecular Weight: ~247.27 g/mol

  • Physical State: Solid (Powder/Crystalline)[1][3]

  • Solubility: Low in water; Soluble in DMSO, DMF, Methanol.[2]

Risk Assessment (SAR-Based): As a specialized research chemical, specific toxicological data for this exact isomer is often limited.[1][2] However, Structure-Activity Relationship (SAR) analysis with analogs such as 3-aminobenzoic acid and thiophene-2-carboxamides indicates a consistent hazard profile.[1] Treat this compound as a Class II Moderate Hazard .

Hazard CategoryClassification (GHS Estimate)Signal WordHazard Statements
Health Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3WARNING H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[1] Irritation)
Sensitization Skin Sens. 1 (Potential)WARNING H317 (May cause allergic skin reaction)
Reactivity Stable SolidN/AIncompatible with strong oxidizers and strong bases.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. This system is designed to create a redundant barrier against dust inhalation and dermal absorption.

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Thiophene derivatives can permeate thin latex.[1][2] Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.[2]1)Standard safety glasses are insufficient for fine powders that can bypass side shields. Goggles provide a seal against airborne dust.
Body Protection Lab Coat (High-Neck, Long Sleeve) Prevents accumulation of dust on street clothes. Cotton/Polyester blend is standard; use Tyvek sleeves if handling >10g.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Primary: All handling must occur inside a certified chemical fume hood.[1][2] Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory.[1]

Operational Handling Protocol

Workflow Visualization: Safe Weighing & Solubilization

HandlingWorkflow Start Start: Solid Reagent CheckPPE 1. Verify PPE (Double Nitrile, Goggles) Start->CheckPPE HoodPrep 2. Fume Hood Prep (Sash at safe height) CheckPPE->HoodPrep Weighing 3. Weighing (Use anti-static gun if needed) HoodPrep->Weighing Transfer 4. Transfer to Vial Weighing->Transfer Solvent 5. Add Solvent (DMSO/DMF recommended) Transfer->Solvent Dissolve 6. Vortex/Sonicate (Cap tightly) Solvent->Dissolve Waste 7. Waste Disposal (Solid & Liquid) Dissolve->Waste Post-Exp

Caption: Step-by-step workflow for safe handling of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid from solid to solution.

Detailed Methodology

Step 1: Workspace Preparation

  • Activate the chemical fume hood and verify face velocity (0.5 m/s).

  • Clear the workspace of unrelated chemicals to prevent cross-contamination.

  • Place a disposable absorbent mat on the working surface to capture any potential spill of the fine powder.

Step 2: Weighing (The Critical Step)

  • Challenge: Benzoic acid derivatives can be electrostatic and "fly" when weighed.

  • Solution: Use an anti-static gun on the weighing boat and spatula before use.

  • Keep the balance inside the fume hood if possible. If the balance is external, weigh the closed container, transfer the approximate amount into a tared vial inside the hood, cap the vial, and then re-weigh the vial on the external balance to determine mass by difference. Never open the stock bottle outside the hood.

Step 3: Solubilization

  • This compound contains a carboxylic acid and an amide.[2][4][5][6] It will likely exhibit poor solubility in neutral water.

  • Recommended Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions (typically 10-50 mM).[1]

  • Protocol: Add solvent to the solid. Vortex for 30 seconds.[2] If undissolved, mild sonication (water bath) at 35°C for 5 minutes is effective.

Emergency Response & Spills

Spill Decision Tree

SpillResponse Start Spill Detected Type State of Spill? Start->Type Solid Dry Powder Spill Type->Solid Liquid Solution Spill (DMSO/DMF) Type->Liquid ActionSolid 1. Do NOT sweep (creates dust) 2. Cover with wet paper towel 3. Wipe up carefully 4. Place in HazWaste bag Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite/pads 2. Clean surface with soap/water 3. Place in HazWaste bag Liquid->ActionLiquid Report Report to EHS Officer ActionSolid->Report ActionLiquid->Report

Caption: Decision logic for responding to dry vs. liquid spills of the compound.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[2][7] Remove contaminated clothing.[2][8][7][9]

  • Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids occasionally.[2][7] Consult a physician.

Waste Disposal & Deactivation

Disposal Classification:

  • Category: Hazardous Chemical Waste.[2]

  • Sub-Category: Sulfur-containing Organic Waste.

Disposal Protocol:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a sealed hazardous waste bag labeled "Solid Organic Waste (Toxic/Irritant)."[2]

  • Liquid Waste: Solutions in DMSO/DMF should be disposed of in the "Halogen-Free Organic Solvents" stream (unless mixed with halogenated solvents).[2] Note: Ensure the waste tag explicitly lists "Thiophene derivative" as sulfur compounds can require specific incineration protocols to manage SOx emissions.

  • Container: Triple rinse empty vials with a small amount of solvent (add rinse to liquid waste) before disposing of the glass in the "Defaced/Broken Glass" container.[2]

References

  • PubChem. 3-Aminobenzoic Acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

(Note: Due to the specialized nature of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid, safety protocols are derived from the high-confidence SAR data of its closest structural analogs, 3-aminobenzoic acid and thiophene-2-carboxamides.)[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Thien-3-ylcarbonyl)amino]benzoic acid
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3-[(Thien-3-ylcarbonyl)amino]benzoic acid
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